2-Benzyloxy-5-trifluoromethylphenylboronic acid
Description
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Properties
IUPAC Name |
[2-phenylmethoxy-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O3/c16-14(17,18)11-6-7-13(12(8-11)15(19)20)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZHBEJEZSNEIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629626 | |
| Record name | [2-(Benzyloxy)-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612833-41-7 | |
| Record name | [2-(Benzyloxy)-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Benzyloxy-5-trifluoromethylphenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Benzyloxy-5-trifluoromethylphenylboronic acid, a valuable building block in organic synthesis, particularly for the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. This document details a common synthetic route, experimental protocols, and relevant applications.
Introduction
This compound is an organoboron compound characterized by a phenylboronic acid moiety substituted with a benzyloxy and a trifluoromethyl group. The presence of the trifluoromethyl group can significantly influence the electronic properties and lipophilicity of molecules, making this reagent particularly useful in medicinal chemistry and materials science. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2]
Synthetic Pathway
The most commonly cited method for the synthesis of this compound involves a halogen-metal exchange followed by borylation. A typical precursor is a halogenated derivative of 1-(benzyloxy)-4-(trifluoromethyl)benzene. The synthesis can be conceptually broken down into two main steps:
-
Formation of an Organometallic Intermediate: This is typically achieved through a Grignard reaction, where an aryl halide (e.g., 2-benzyloxy-5-(trifluoromethyl)-iodobenzene) reacts with magnesium, or through a lithiation reaction using an organolithium reagent like n-butyllithium.[1]
-
Borylation: The resulting organometallic compound is then reacted with a boron-containing electrophile, such as triisopropyl borate or trimethyl borate, to form the boronate ester.[3][4]
-
Hydrolysis: The boronate ester is subsequently hydrolyzed under acidic conditions to yield the final this compound.[3]
A reported synthetic route starts from 2-benzyloxy-5-(trifluoromethyl)-iodobenzene and utilizes isopropylmagnesium chloride for the halogen-metal exchange.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for a specific synthetic route to this compound.
| Parameter | Value | Starting Material | Reagents | Reference |
| Yield | 65.0% | 2-benzyloxy-5-(trifluoromethyl)-iodobenzene | isopropylmagnesium chloride, triisopropyl borate | [1] |
Experimental Protocols
This section provides a detailed, representative experimental protocol for the synthesis of this compound via a Grignard reaction.
Materials:
-
2-Benzyloxy-5-(trifluoromethyl)-iodobenzene
-
Isopropylmagnesium chloride (solution in THF)
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
-
Argon or Nitrogen gas supply
Instrumentation:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer
-
Inert gas manifold
-
Dry ice/acetone bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line is flame-dried under a stream of argon or nitrogen.
-
Grignard Formation: To the cooled flask, add 2-benzyloxy-5-(trifluoromethyl)-iodobenzene (1.0 eq) dissolved in anhydrous THF. Cool the solution to 0 °C. Add a solution of isopropylmagnesium chloride (1.1 eq) in THF dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[3] Dissolve triisopropyl borate (1.5 eq) in anhydrous THF and add it dropwise to the cold Grignard solution over 30 minutes, ensuring the internal temperature remains below -60 °C.[3] Stir the reaction mixture at -78 °C for an additional 2 hours, then allow it to warm to room temperature overnight with continuous stirring.[3]
-
Hydrolysis and Workup: Cool the reaction mixture in an ice bath. Slowly quench the reaction by adding 2 M aqueous HCl until the pH is acidic (pH ~2).[3] Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield pure this compound.
Visualized Workflows and Applications
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General synthetic workflow for this compound.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions, which are fundamental for forming C-C bonds. The general catalytic cycle is depicted below.
References
A Comprehensive Technical Guide to 2-Benzyloxy-5-trifluoromethylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 612833-41-7
This technical guide provides an in-depth overview of 2-Benzyloxy-5-trifluoromethylphenylboronic acid, a key building block in modern organic synthesis. This document outlines its chemical and physical properties, safety information, and its primary applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and visualizations are provided to support researchers in its effective utilization.
Chemical and Physical Properties
This compound is a white to off-white solid.[1] Its structural and physical properties are summarized in the table below, compiled from various chemical suppliers and safety data sheets.
| Property | Value | Reference |
| CAS Number | 612833-41-7 | [2][3][4] |
| Molecular Formula | C14H12BF3O3 | [2][3][4] |
| Molecular Weight | 296.05 g/mol | [2][4] |
| Appearance | White to off-white solid | [1] |
| Purity | >97% | [5] |
| Boiling Point | 434.875 °C at 760 mmHg | [3] |
| Density | 1.339 g/cm³ | [3] |
| Flash Point | 216.805 °C | [3] |
| pKa | 7.59 ± 0.53 (Predicted) | [3] |
| Storage Temperature | 2-8°C | [3] |
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as an irritant and may be harmful if ingested or inhaled.[2]
| Hazard Information | Precautionary Measures |
| Causes skin irritation.[1] | Wash hands and face thoroughly after handling.[1] |
| Causes serious eye irritation.[1] | Wear protective gloves and eye protection.[1] |
| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area.[6] |
| Harmful if swallowed. | Do not eat, drink or smoke when using this product. |
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6][7]
-
In case of skin contact: Wash off with soap and plenty of water.[7]
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration.[6][7]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[7]
Always consult the latest Safety Data Sheet (SDS) from your supplier for the most up-to-date and comprehensive safety information.[1][2][8][6][7]
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its application as a versatile intermediate in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[3][9] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are common scaffolds in pharmaceuticals and functional materials.[10]
The trifluoromethyl group in the 5-position and the benzyloxy group in the 2-position of the phenyl ring provide unique electronic and steric properties that can be exploited to synthesize complex molecular architectures. The trifluoromethyl group, being a strong electron-withdrawing group, can influence the reactivity of the molecule and is often incorporated into drug candidates to enhance properties such as metabolic stability and bioavailability.[11]
Below is a generalized workflow for a Suzuki-Miyaura cross-coupling reaction utilizing a phenylboronic acid.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
While specific protocols for this compound are often substrate-dependent, the following provides a representative procedure for a Suzuki-Miyaura cross-coupling reaction adapted from established methodologies.[12][13]
General Protocol for Suzuki-Miyaura Cross-Coupling:
-
Reactant Preparation: In a clean, dry reaction vessel, combine this compound (1.0 eq), the desired aryl halide or triflate (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add an appropriate degassed solvent (e.g., a mixture of toluene and water). To this stirring mixture, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired biaryl product.
Signaling Pathways and Drug Discovery Applications
Boronic acids as a class of compounds are known to be inhibitors of certain enzymes, particularly serine proteases, by forming a reversible covalent bond with the active site serine residue. While there is no specific signaling pathway directly attributed to this compound in the available literature, its utility as a synthetic intermediate allows for the creation of more complex molecules that may target various biological pathways.
For instance, a study on the discovery of novel multifunctional agents for the treatment of Parkinson's disease involved the synthesis of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives.[14] Although not the exact same molecule, the synthesis utilized a similar benzyloxy-phenyl intermediate, highlighting the relevance of this structural motif in medicinal chemistry. The resulting compounds were evaluated as potent and selective MAO-B inhibitors.[14]
The logical flow for the application of this boronic acid in a drug discovery context can be visualized as follows:
Caption: Logical flow from starting material to drug candidate in a discovery program.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. lookchem.com [lookchem.com]
- 4. 2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)PHENYLBORONIC ACID | CAS: 612833-41-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. keyorganics.net [keyorganics.net]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. alchempharmtech.com [alchempharmtech.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. nbinno.com [nbinno.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of 2-Benzyloxy-5-trifluoromethylphenylboronic acid
Introduction: This document provides a detailed analysis of the molecular weight of 2-Benzyloxy-5-trifluoromethylphenylboronic acid, a key reagent in various chemical syntheses. The following sections outline its molecular composition and the calculation of its molecular weight, tailored for researchers, scientists, and professionals in drug development.
Molecular Identity and Weight
This compound is an organoboron compound with the chemical formula C14H12BF3O3[1][2]. Its molecular weight is a fundamental property derived from the sum of the atomic weights of its constituent atoms. The accepted molecular weight of this compound is 296.05 g/mol [2][3].
Data Presentation: Elemental Composition
The table below summarizes the elemental composition of this compound and the contribution of each element to its overall molecular weight.
| Element | Symbol | Atomic Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 14 | 12.011 | 168.154 |
| Hydrogen | H | 12 | 1.008 | 12.096 |
| Boron | B | 1 | 10.81 | 10.81 |
| Fluorine | F | 3 | 18.998 | 56.994 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 296.051 |
Methodology for Molecular Weight Calculation
Protocol: Calculation of Molecular Weight
-
Determine the Molecular Formula: The first step is to establish the precise molecular formula from chemical databases or spectroscopic analysis. For the compound , the formula is C14H12BF3O3[1][2].
-
Identify Constituent Elements: The elements present in the molecule are Carbon (C), Hydrogen (H), Boron (B), Fluorine (F), and Oxygen (O).
-
Ascertain Atomic Counts: Count the number of atoms for each element as indicated by the subscripts in the molecular formula.
-
Use Standard Atomic Weights: Utilize the standard atomic weights for each element as established by the International Union of Pure and Applied Chemistry (IUPAC).
-
Calculate Total Mass: For each element, multiply its atomic count by its standard atomic weight. The molecular weight of the compound is the sum of these values for all constituent elements.
This is a theoretical calculation and does not constitute an experimental procedure. The result provides the monoisotopic mass, which is a fundamental physicochemical property.
Visualization of Molecular Weight Composition
The logical relationship for the calculation of the molecular weight is illustrated in the diagram below. It shows how the sum of the total atomic weights of each constituent element results in the final molecular weight of the compound.
Caption: Calculation of molecular weight from constituent elements.
References
- 1. lookchem.com [lookchem.com]
- 2. 2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)PHENYLBORONIC ACID | CAS: 612833-41-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 612833-41-7|(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 2-Benzyloxy-5-trifluoromethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyloxy-5-trifluoromethylphenylboronic acid is a synthetically versatile organoboron compound that serves as a key building block in modern organic chemistry. Its unique structural features, namely the benzyloxy and trifluoromethyl moieties, impart desirable chemical properties that are leveraged in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. This document is intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug discovery.
Chemical Properties and Data
This compound is a solid at room temperature and requires storage at low temperatures (2-8°C) to ensure its stability.[1] The presence of the electron-withdrawing trifluoromethyl group influences the electronic properties of the phenyl ring and the acidity of the boronic acid moiety.
| Property | Value | Reference |
| CAS Number | 612833-41-7 | [1] |
| Molecular Formula | C₁₄H₁₂BF₃O₃ | [1] |
| Molecular Weight | 296.05 g/mol | [2] |
| Boiling Point | 434.875 °C at 760 mmHg | [3] |
| Density | 1.339 g/cm³ | [3] |
| Storage Temperature | 2-8°C | [3] |
Synthesis
A common synthetic route to this compound involves the lithiation of a protected aromatic precursor followed by quenching with a boron electrophile. The general scheme starts from 1-(benzyloxy)-2-bromo-4-(trifluoromethyl)benzene.[3]
Experimental Protocol: General Procedure for the Synthesis of Arylboronic Acids
Disclaimer: The following is a generalized protocol and may require optimization for the specific synthesis of this compound.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon) is charged with magnesium turnings.
-
Grignard Reagent Formation: Anhydrous diethyl ether is added to cover the magnesium. A small crystal of iodine is added, and the mixture is heated to reflux. The corresponding aryl bromide (in this case, 1-(benzyloxy)-2-bromo-4-(trifluoromethyl)benzene) is dissolved in anhydrous ether and added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction is maintained at reflux until the magnesium is consumed.
-
Borylation: In a separate flame-dried flask under an inert atmosphere, anhydrous tetrahydrofuran (THF) and trimethyl borate are cooled to 0°C. The prepared Grignard reagent is then transferred to this solution via a cannula.
-
Quenching and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired arylboronic acid.[4]
Reactivity and Applications in Suzuki-Miyaura Cross-Coupling
This compound is primarily utilized as a coupling partner in Suzuki-Miyaura reactions to form carbon-carbon bonds. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, allowing for the construction of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials.
The trifluoromethyl group in the molecule can enhance the metabolic stability and binding affinity of the final products, making it a valuable building block in drug discovery programs.[5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
Disclaimer: The following is a generalized protocol and requires optimization for specific substrates.
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by several cycles of vacuum and backfill. Degassed solvent (e.g., toluene, dioxane, or a mixture with water) is then added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the required time (typically 2-24 hours). The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.[5][6]
Stability
Arylboronic acids can be susceptible to decomposition, particularly protodeboronation, where the carbon-boron bond is cleaved. The stability of this compound is influenced by factors such as pH, temperature, and the presence of oxidizing agents. Generally, boronic acids are more stable in acidic to neutral conditions.[3] The electron-withdrawing nature of the trifluoromethyl group can also impact the stability and reactivity profile of the boronic acid.[7]
Role in Drug Discovery and Signaling Pathways
The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. This group can improve metabolic stability, lipophilicity, and binding affinity to biological targets.[5] While specific signaling pathways directly modulated by this compound are not detailed in the available literature, trifluoromethyl-containing compounds have been implicated in various therapeutic areas, including cancer and neuroscience.
In cancer research, trifluoromethylated compounds have been designed to target key signaling pathways involved in cell proliferation and survival, such as the RAF/MEK/ERK and PI3K/Akt/mTOR pathways.[8][9] For instance, some kinase inhibitors incorporating trifluoromethylphenyl moieties have shown efficacy in preclinical and clinical studies.
Conclusion
This compound is a valuable reagent in organic synthesis, particularly for the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Its chemical properties, influenced by the benzyloxy and trifluoromethyl groups, make it an attractive building block for applications in drug discovery and materials science. This guide provides a foundational understanding of its properties, synthesis, and reactivity, serving as a practical resource for scientists in the field. Further research into its specific applications and biological activities is warranted to fully explore its potential.
References
- 1. rsc.org [rsc.org]
- 2. (2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. lookchem.com [lookchem.com]
- 4. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Guide: Spectroscopic Analysis of 2-Benzyloxy-5-trifluoromethylphenylboronic Acid and its Analogues
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Despite a comprehensive search of available scientific literature and databases, specific experimental ¹H NMR and ¹³C NMR data for 2-Benzyloxy-5-trifluoromethylphenylboronic acid could not be located. To fulfill the core requirements of this guide, we will provide a detailed experimental protocol for NMR analysis and present illustrative ¹H NMR and ¹³C NMR data for a structurally related analogue, 2-methoxy-3-(trifluoromethyl)pyridine. This analogue contains key structural motifs relevant to the target compound, namely a trifluoromethyl group and an oxygen-linked aromatic system.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for the structural elucidation of molecules. This guide provides a comprehensive overview of the expected NMR data for compounds structurally similar to this compound and outlines a detailed protocol for acquiring high-quality ¹H and ¹³C NMR spectra. The methodologies and data presentation formats are designed to be a valuable resource for researchers in synthetic chemistry and drug discovery.
Illustrative NMR Data for a Structural Analogue: 2-methoxy-3-(trifluoromethyl)pyridine
The following tables summarize the ¹H NMR and ¹³C NMR spectral data for 2-methoxy-3-(trifluoromethyl)pyridine, which serves as an illustrative example.
Table 1: ¹H NMR Data for 2-methoxy-3-(trifluoromethyl)pyridine
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.32 | d | 4.0 | 1H | Aromatic CH |
| 7.84 | d | 8.0 | 1H | Aromatic CH |
| 6.95 | dd | 4.0, 8.0 | 1H | Aromatic CH |
| 4.03 | s | - | 3H | OCH₃ |
Data obtained from a 400 MHz spectrometer in CDCl₃.[1]
Table 2: ¹³C NMR Data for 2-methoxy-3-(trifluoromethyl)pyridine
| Chemical Shift (δ) ppm | Multiplicity (with ¹⁹F coupling) | Coupling Constant (J) Hz | Assignment |
| 161.0 | s | - | C-O |
| 150.6 | s | - | Aromatic CH |
| 136.4 | q | 5 | Aromatic CH |
| 123.2 | q | 270 | CF₃ |
| 116.0 | s | - | Aromatic CH |
| 113.4 | q | 33 | Aromatic C-CF₃ |
| 54.1 | s | - | OCH₃ |
Data obtained from a 100 MHz spectrometer in CDCl₃.[1]
Experimental Protocols for NMR Spectroscopy
This section details a general protocol for the preparation and analysis of a small organic molecule, such as a substituted phenylboronic acid, by ¹H and ¹³C NMR spectroscopy.
3.1. Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[2][3]
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[4][5]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. For nonpolar to moderately polar compounds like the target molecule, Deuterated chloroform (CDCl₃) is a common choice. Other solvents such as Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated acetone (Acetone-d₆) can be used depending on solubility.[4]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[2] Gently vortex or sonicate the vial to ensure the sample is fully dissolved, creating a homogenous solution.[2]
-
Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent interference with the magnetic field homogeneity.[6]
-
Transfer to NMR Tube: Carefully transfer the clear solution into a standard 5 mm NMR tube to a height of about 4-5 cm.[2]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Often, commercially available deuterated solvents contain TMS. If not, a small amount can be added.
3.2. NMR Spectrometer Setup and Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer.
-
Instrument Preparation: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform automatic or manual shimming of the magnetic field to achieve optimal homogeneity, which is essential for high resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
3.3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Integration: For ¹H NMR, the peak areas are integrated to determine the relative ratios of the different types of protons.
-
Peak Picking: The chemical shifts of the peaks are determined.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for an NMR experiment.
Caption: General workflow for an NMR experiment.
References
- 1. rsc.org [rsc.org]
- 2. organomation.com [organomation.com]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 5. chem.latech.edu [chem.latech.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Mass Spectrometry Analysis of 2-Benzyloxy-5-trifluoromethylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Benzyloxy-5-trifluoromethylphenylboronic acid, a key building block in various synthetic applications. This document outlines detailed experimental protocols, expected data, and visual workflows to facilitate the characterization and quantification of this compound in a research and development setting.
Introduction
This compound is an organic compound frequently utilized in cross-coupling reactions, such as the Suzuki coupling, for the formation of carbon-carbon bonds. Accurate and reliable analytical methods are crucial for verifying its identity, purity, and stability. Mass spectrometry, coupled with liquid chromatography, offers a powerful tool for the detailed analysis of this and other arylboronic acids. However, the analysis of boronic acids by mass spectrometry can be complicated by their tendency to undergo dehydration to form cyclic anhydrides (boroxines) or to form adducts with solvents.[1][2] This guide presents methodologies to mitigate these challenges and obtain high-quality mass spectrometric data.
Predicted Mass and Isotopic Distribution
The chemical formula for this compound is C₁₄H₁₂BF₃O₃. The predicted monoisotopic mass and the major expected ions in mass spectrometry are summarized in the table below.
| Ion Species | Chemical Formula | Predicted m/z (Monoisotopic) |
| [M+H]⁺ | [C₁₄H₁₃BF₃O₃]⁺ | 311.0853 |
| [M-H]⁻ | [C₁₄H₁₁BF₃O₃]⁻ | 309.0700 |
| [M+Na]⁺ | [C₁₄H₁₂BF₃O₃Na]⁺ | 333.0672 |
| [M-H₂O+H]⁺ | [C₁₄H₁₁BF₃O₂]⁺ | 293.0748 |
| [M-H₂O-H]⁻ | [C₁₄H₉BF₃O₂]⁻ | 291.0594 |
Experimental Protocols
A robust and reproducible method for the analysis of this compound is Liquid Chromatography-Mass Spectrometry (LC-MS). This approach allows for the separation of the analyte from impurities and degradation products prior to mass analysis.
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water.
-
Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to a final volume of 10 mL with the mobile phase.
-
Filtration: Filter the working standard through a 0.22 µm syringe filter prior to injection.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable for the separation.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-0.5 min: 95% A
-
0.5-3.0 min: Linear gradient to 5% A
-
3.0-4.0 min: Hold at 5% A
-
4.0-4.1 min: Return to 95% A
-
4.1-5.0 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comprehensive analysis.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.
-
Key Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Key Parameters (Negative Ion Mode):
-
Capillary Voltage: -2.5 kV
-
Cone Voltage: -30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Acquisition Range: m/z 50 - 500
-
Collision Energy (for MS/MS): A ramp of 10-40 eV can be used to induce fragmentation and obtain structural information.
Predicted Fragmentation Pathways
Understanding the fragmentation of this compound is essential for its structural confirmation. Based on the structure and general fragmentation patterns of arylboronic acids, the following pathways are predicted.
Positive Ion Mode Fragmentation
In positive ion mode, the protonated molecule [M+H]⁺ is expected as the precursor ion. Collision-induced dissociation (CID) is likely to induce the following fragmentations:
-
Loss of a benzylic group: Cleavage of the C-O bond can result in the loss of a benzyl radical, followed by rearrangement. A more likely pathway is the loss of toluene (C₇H₈).
-
Loss of water: Dehydration of the boronic acid moiety is a common fragmentation pathway.
-
Cleavage of the C-B bond: This would result in the formation of ions corresponding to the trifluoromethyl-substituted benzene ring.
Negative Ion Mode Fragmentation
In negative ion mode, the deprotonated molecule [M-H]⁻ is the precursor ion. Expected fragmentations include:
-
Loss of water: Similar to the positive ion mode, the loss of a water molecule from the boronic acid group is anticipated.
-
Decarboxylation-like fragmentation: Although not a carboxylic acid, fragmentation involving the boronic acid group may lead to the loss of HBO₂.
-
Cleavage of the C-O bond: Loss of the benzyloxy group.
Data Presentation
The following table summarizes the expected quantitative data from the LC-MS analysis.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Retention Time (min) |
| This compound | 311.0853 ([M+H]⁺) | 293.0748 | 91.0542 | ~ 2.5 |
| This compound | 309.0700 ([M-H]⁻) | 291.0594 | 219.0314 | ~ 2.5 |
Visualizations
The following diagrams illustrate the logical workflow of the analysis and the predicted fragmentation pathways.
Caption: Experimental workflow for the LC-MS analysis of this compound.
Caption: Predicted positive ion fragmentation pathway.
Caption: Predicted negative ion fragmentation pathway.
Conclusion
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. The detailed LC-MS protocol is designed to yield reliable and reproducible data for both qualitative and quantitative assessments. The predicted fragmentation pathways and expected ion data serve as a valuable reference for spectral interpretation. Adherence to these methodologies will enable researchers and drug development professionals to confidently characterize this important chemical entity.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Crystal Structure of Trifluoromethyl-Substituted Phenylboronic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structures of trifluoromethyl-substituted phenylboronic acids, a class of compounds of significant interest in medicinal chemistry and materials science. The introduction of the trifluoromethyl (CF₃) group can profoundly influence the physicochemical properties of phenylboronic acids, including their acidity, lipophilicity, and metabolic stability, making them valuable building blocks in drug design. Understanding their three-dimensional structure at the atomic level is crucial for rational drug design and the development of new materials.
Supramolecular Assembly: The Hydrogen-Bonded Dimer Motif
A predominant and recurring structural feature in the crystal structures of trifluoromethyl- and trifluoromethoxy-substituted phenylboronic acids is the formation of hydrogen-bonded dimers. This supramolecular synthon is a common characteristic of phenylboronic acids in the solid state. In this arrangement, two boronic acid molecules associate through a pair of O-H···O hydrogen bonds, creating a stable, centrosymmetric eight-membered ring. This dimerization significantly influences the crystal packing and overall solid-state architecture of these compounds.
The trifluoromethyl or trifluoromethoxy substituents, despite their electronic and steric influence on the molecule, generally do not interfere with the formation of this primary hydrogen-bonded dimer. The crystal structures of the ortho-, meta-, and para-isomers of both trifluoromethylphenylboronic acid and trifluoromethoxyphenylboronic acid consistently exhibit this dimeric arrangement.
Below is a graphical representation of this fundamental hydrogen-bonding interaction.
Crystallographic Data
The following tables summarize the key crystallographic data for various trifluoromethyl-substituted phenylboronic acids. This information is essential for understanding the solid-state packing and for computational modeling studies.
Table 1: Crystallographic Data for Trifluoromethoxy-Substituted Phenylboronic Acids
| Compound | CCDC No. | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |
| 2-(Trifluoromethoxy)phenylboronic acid | 2044318 | C₇H₆BF₃O₃ | Monoclinic | P2₁/c | 10.933(3) | 7.618(2) | 10.404(3) | 90 | 108.79(3) | 90 | 820.2(4) |
| 4-(Trifluoromethoxy)phenylboronic acid | 2044319 | C₇H₆BF₃O₃ | Monoclinic | P2₁/n | 7.505(2) | 11.087(3) | 9.882(3) | 90 | 93.38(3) | 90 | 820.5(4) |
Table 2: Crystallographic Data for Trifluoromethyl-Substituted Phenylboronic Acids
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |
| 2-(Trifluoromethyl)phenylboronic acid | C₇H₆BF₃O₂ | Monoclinic | P2₁/c | 8.411(2) | 10.323(3) | 9.356(2) | 90 | 111.41(3) | 90 | 755.9(3) |
| 3-(Trifluoromethyl)phenylboronic acid | C₇H₆BF₃O₂ | Monoclinic | P2₁/c | 11.041(2) | 6.208(1) | 11.669(2) | 90 | 99.45(3) | 90 | 790.2(3) |
| 4-(Trifluoromethyl)phenylboronic acid | C₇H₆BF₃O₂ | Triclinic | P-1 | 6.386(1) | 7.593(2) | 8.441(2) | 81.23(3) | 84.34(3) | 73.18(3) | 384.4(1) |
Table 3: Selected Bond Lengths and Angles for Trifluoromethyl-Substituted Phenylboronic Acids (Representative Data)
| Compound | B-C (Å) | B-O1 (Å) | B-O2 (Å) | O-B-O (°) | C-B-O1 (°) | C-B-O2 (°) |
| 2-(Trifluoromethyl)phenylboronic acid | 1.562(3) | 1.369(3) | 1.371(3) | 114.9(2) | 122.8(2) | 122.3(2) |
| 3-(Trifluoromethyl)phenylboronic acid | 1.559(2) | 1.367(2) | 1.370(2) | 115.1(1) | 122.5(1) | 122.4(1) |
| 4-(Trifluoromethyl)phenylboronic acid | 1.558(4) | 1.365(3) | 1.372(3) | 115.2(2) | 122.7(2) | 122.1(2) |
Note: The data presented in Tables 2 and 3 are based on the findings reported in the Journal of Molecular Structure, 2019, 1180, 237-243. Bond lengths and angles are representative values and may vary slightly between different crystallographic determinations.
Experimental Protocols
The determination of the crystal structures of trifluoromethyl-substituted phenylboronic acids involves two key experimental stages: synthesis and crystallization, followed by single-crystal X-ray diffraction analysis.
Synthesis and Crystallization
General Synthesis of Trifluoromethyl-Substituted Phenylboronic Acids:
A common synthetic route to trifluoromethyl-substituted phenylboronic acids involves the reaction of a corresponding trifluoromethyl-substituted bromobenzene with an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching with a trialkyl borate (e.g., triisopropyl borate). Subsequent acidic workup yields the desired phenylboronic acid.
Detailed Protocol for 4-(Trifluoromethyl)phenylboronic Acid:
-
A solution of 1-bromo-4-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred for a specified period to allow for lithium-halogen exchange.
-
Triisopropyl borate is then added dropwise to the reaction mixture, and the solution is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of an aqueous acid solution (e.g., 2 M HCl), and the mixture is stirred vigorously.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by recrystallization from an appropriate solvent system (e.g., toluene/hexanes or water) to yield pure crystals of 4-(trifluoromethyl)phenylboronic acid.
Crystallization:
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. Common solvents for the crystallization of phenylboronic acids include toluene, acetone, ethanol, water, or mixtures thereof. The choice of solvent and the rate of evaporation are critical factors in obtaining high-quality crystals.
Single-Crystal X-ray Diffraction (SC-XRD)
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule using single-crystal X-ray diffraction.
Detailed Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Selection and Mounting: A suitable single crystal of the trifluoromethyl-substituted phenylboronic acid is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.
-
Data Processing: The collected diffraction data are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.
-
Validation and CIF Generation: The final refined structure is validated using crystallographic software to check for consistency and quality. The final crystallographic data are then compiled into a Crystallographic Information File (CIF).
Logical Relationships in Structural Analysis
The position of the trifluoromethyl substituent on the phenyl ring (ortho, meta, or para) has a significant impact on the electronic properties and, to a lesser extent, the solid-state packing of these molecules. The following diagram illustrates the relationship between the isomeric forms and their key structural characteristic.
This guide provides a foundational understanding of the crystal structures of trifluoromethyl-substituted phenylboronic acids. The provided data and protocols are intended to assist researchers in the fields of crystallography, medicinal chemistry, and materials science in their efforts to design and synthesize novel molecules with tailored properties.
Stability and Storage of 2-Benzyloxy-5-trifluoromethylphenylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Benzyloxy-5-trifluoromethylphenylboronic acid. Understanding the stability profile of this reagent is critical for ensuring its integrity and performance in sensitive applications such as organic synthesis and drug development. This document outlines the known degradation pathways, provides recommendations for storage and handling, and details experimental protocols for stability assessment.
Core Stability Profile and Recommended Storage
This compound is a solid at room temperature. While generally stable when handled and stored correctly, its boronic acid moiety is susceptible to degradation under certain environmental conditions. The primary factors influencing its stability are moisture, temperature, light, and pH. For optimal shelf-life and to maintain its purity, it is imperative to store the compound under controlled conditions.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2°C to 8°C[1] | To minimize thermal degradation and slow down potential decomposition reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the boronic acid and minimize contact with atmospheric moisture. |
| Moisture | Store in a tightly sealed container in a dry environment. | Boronic acids are known to be sensitive to moisture, which can lead to hydrolysis and the formation of boroxines (anhydrides). |
| Light | Store in an opaque or amber container. | To prevent potential photolytic degradation. |
| pH | Avoid strongly acidic or basic conditions during storage. | Protodeboronation, a key degradation pathway, can be catalyzed by both acids and bases. |
Major Decomposition Pathways
The degradation of this compound can occur through several mechanisms, with protodeboronation and oxidation being the most significant. The presence of both an electron-withdrawing trifluoromethyl group and an electron-donating benzyloxy group can influence the susceptibility of the C-B bond to cleavage.
Protodeboronation
Protodeboronation is a common degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This reaction results in the formation of 1-benzyloxy-4-(trifluoromethyl)benzene and boric acid. This process can be accelerated by the presence of moisture and is known to be catalyzed by both acidic and basic conditions.
Oxidation
Arylboronic acids can undergo oxidation to form the corresponding phenol. In the case of this compound, this would lead to the formation of 2-benzyloxy-5-(trifluoromethyl)phenol. This degradation pathway is promoted by the presence of oxidizing agents and can be mitigated by storage under an inert atmosphere.
Boroxine Formation
In the solid state or in non-aqueous solutions, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. This is a reversible process, and the boronic acid can be regenerated upon the addition of water. However, the formation of boroxines can affect the reactivity and solubility of the compound.
Figure 1: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
While specific quantitative stability data for this compound is not extensively available in public literature, a forced degradation study can be conducted to determine its intrinsic stability and identify potential degradation products. The following protocols are generalized methodologies that can be adapted for this purpose.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to accelerate the degradation of a substance to predict its long-term stability and to develop stability-indicating analytical methods[2][3][4].
1. Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample to dry heat (e.g., 70°C) for a specified period. Also, expose a solution to heat (e.g., 60°C).
-
Photolytic Degradation: Expose a solid sample and a solution to UV (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) in a photostability chamber.
3. Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.
Table 2: Example HPLC Method Parameters
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a high percentage of A, and gradually increase the percentage of B over the run time to elute compounds with varying polarities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The peak purity of the main component should be assessed using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.
Figure 2: General experimental workflow for assessing the stability of this compound.
Summary and Conclusion
The stability of this compound is a critical factor for its successful application in research and development. Adherence to the recommended storage conditions—refrigeration, inert atmosphere, and protection from moisture and light—is essential to minimize degradation. The primary degradation pathways are protodeboronation and oxidation. While specific quantitative stability data is limited, the implementation of forced degradation studies coupled with a validated stability-indicating analytical method can provide valuable insights into the stability profile of this compound. This will ensure the quality and reliability of experimental results and the integrity of downstream processes.
References
Navigating the Solubility Landscape of 2-Benzyloxy-5-trifluoromethylphenylboronic Acid: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 2-Benzyloxy-5-trifluoromethylphenylboronic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document addresses the critical need for understanding the solubility of this complex boronic acid derivative. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide provides a framework based on the solubility of structurally related analogs. Furthermore, it details a robust experimental protocol for researchers to determine the precise solubility of the title compound in their laboratories.
Introduction to this compound
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its utility in the synthesis of complex molecules for pharmaceuticals and materials science is significant. The solubility of this reagent is a paramount consideration for reaction optimization, influencing reaction rates, yields, and the ease of purification. This guide aims to provide a foundational understanding of its likely solubility behavior and the means to quantify it.
Estimated Solubility Profile
Quantitative Solubility Data for Analogous Phenylboronic Acids
To provide a quantitative context, the following tables summarize the solubility of phenylboronic acid and its isomers of isobutoxyphenylboronic acid in various organic solvents. This data, determined by the dynamic method, is presented as the mole fraction at different temperatures.[3][4]
Table 1: Solubility of Phenylboronic Acid in Selected Organic Solvents
| Solvent | Temperature (K) | Mole Fraction (x) |
| Chloroform | 298.15 | ~0.03 |
| 3-Pentanone | 298.15 | ~0.15 |
| Acetone | 298.15 | ~0.20 |
| Dipropyl ether | 298.15 | ~0.10 |
| Methylcyclohexane | 298.15 | <0.001 |
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Selected Organic Solvents
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.375 | 0.130 | 0.108 | |
| Dipropyl ether | 293.15 | 0.100 | 0.015 | 0.012 |
| 303.15 | 0.145 | 0.025 | 0.020 | |
| 313.15 | 0.205 | 0.040 | 0.033 | |
| 323.15 | 0.280 | 0.062 | 0.052 | |
| Methylcyclohexane | 293.15 | 0.001 | <0.001 | <0.001 |
| 303.15 | 0.002 | <0.001 | <0.001 | |
| 313.15 | 0.004 | 0.001 | 0.001 | |
| 323.15 | 0.007 | 0.002 | 0.002 |
Experimental Protocol: Dynamic Method for Solubility Determination
A widely accepted and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[3] This technique involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., chloroform, acetone, 3-pentanone, dipropyl ether, methylcyclohexane)
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic bath with controlled heating
-
Calibrated temperature probe
-
Luminance probe or laser beam and detector for turbidity measurement
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Initial Setup: Place the vessel in the thermostatic bath and insert the temperature probe and magnetic stirrer. Begin stirring to ensure a uniform suspension.
-
Controlled Heating: Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min).
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done visually or with a luminance probe that measures the intensity of light passing through the solution.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Visualizing Experimental and Reaction Workflows
To further aid researchers, the following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and a key application of boronic acids.
Caption: Workflow for the dynamic determination of solubility.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
References
The Strategic Role of the Benzyloxy Group in the Protection of Boronic Acids for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the synthesis of complex bioactive molecules often necessitates a sophisticated approach to functional group protection. Among these, the boronic acid moiety, a cornerstone of versatile carbon-carbon and carbon-heteroatom bond-forming reactions such as the Suzuki-Miyaura coupling, presents a unique set of challenges due to its inherent reactivity and potential for undesired side reactions. This technical guide provides a comprehensive overview of the strategic use of the benzyloxy group as a robust and reliable protecting group for boronic acids, enabling their successful integration into multi-step synthetic pathways.
The Benzyloxy Group: A Shield for Boronic Acid Reactivity
The benzyloxy group serves as an effective protecting group for boronic acids, masking their reactivity to a wide range of reaction conditions that would otherwise lead to decomposition or unwanted transformations. This protection strategy is particularly valuable in multi-step syntheses where the boronic acid functionality must be preserved through various chemical environments before its intended use in a key bond-forming step.
The primary advantages of employing a benzyloxy protecting group include its general stability under both acidic and basic conditions, which allows for a broad scope of subsequent chemical transformations. Furthermore, its removal can be achieved under mild and selective conditions, most commonly through catalytic hydrogenolysis, ensuring the integrity of other sensitive functional groups within the molecule.
Synthesis and Stability of Benzyloxy-Protected Boronic Acids
A common and practical approach to protect boronic acids is through the formation of a pinacol ester, which enhances stability and facilitates handling and purification. The benzyloxy group can be incorporated into the boronic acid structure prior to or after the formation of the pinacol ester.
A representative example is the synthesis of 4-(benzyloxy)phenylboronic acid pinacol ester. While specific yields can vary depending on the reaction scale and optimization, the synthesis of arylboronic acid pinacol esters from the corresponding boronic acids and pinacol generally proceeds in good to excellent yields, often exceeding 80%. For instance, the synthesis of similar substituted phenylboronic acid pinacol esters has been reported with yields ranging from 73% to 93%[1].
Table 1: Synthesis Yield of Representative Arylboronic Acid Pinacol Esters [1]
| Arylboronic Acid | Product | Yield (%) |
| 4-Methylphenylboronic acid | 4-Methylphenylboronic acid pinacol ester | 93 |
| 4-Chlorophenylboronic acid | 4-Chlorophenylboronic acid pinacol ester | 84 |
| 4-Cyanophenylboronic acid | 4-Cyanophenylboronic acid pinacol ester | 73 |
| 4-Nitrophenylboronic acid | 4-Nitrophenylboronic acid pinacol ester | 78 |
The stability of the benzyloxy-protected boronic acid pinacol ester is a critical factor in its utility. Phenylboronic acid pinacol esters exhibit pH-dependent hydrolysis. At physiological pH (around 7.4), hydrolysis to the corresponding boronic acid can be observed, with the rate influenced by the electronic nature of the substituents on the phenyl ring[2]. Generally, electron-donating groups, such as a benzyloxy group, can influence the rate of hydrolysis[2]. Under strongly acidic or basic conditions, the rate of hydrolysis is expected to increase[3].
Table 2: Qualitative Stability of Phenylboronic Acid Pinacol Esters under Various pH Conditions [2][3]
| pH Range | Condition | Stability | Notes |
| < 4 | Acidic | Low | Acid-catalyzed hydrolysis is a known degradation pathway. |
| 4 - 6 | Weakly Acidic | Moderate | Hydrolysis can occur, but at a slower rate than under strongly acidic or basic conditions. |
| 7.4 | Physiological | Moderate | Hydrolysis is observed and is substituent-dependent. |
| 8 - 10 | Weakly Basic | Moderate | Base-catalyzed hydrolysis occurs, which is a key step for in situ generation of the boronic acid in Suzuki couplings. |
| > 10 | Strongly Basic | Low | Rapid hydrolysis is expected. |
Deprotection: Unveiling the Boronic Acid
The removal of the benzyloxy group to liberate the free hydroxyl group on the phenyl ring is most commonly and efficiently achieved through catalytic hydrogenolysis. This method offers high selectivity and proceeds under mild conditions, which is crucial for complex molecules with multiple sensitive functional groups.
Experimental Protocol: Catalytic Hydrogenolysis of a Benzyloxy-Protected Aryl Group
This protocol provides a general procedure for the deprotection of a benzyloxy group via catalytic hydrogenolysis.
Materials:
-
Benzyloxy-protected compound
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen source (e.g., hydrogen gas balloon or a hydrogenation apparatus)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Dissolve the benzyloxy-protected compound in a suitable solvent in a reaction vessel.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% by weight relative to the substrate).
-
Seal the reaction vessel and purge with an inert gas.
-
Introduce hydrogen gas and maintain a hydrogen atmosphere.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
Purify the product as necessary, for example by column chromatography.
Yields for this deprotection step are typically high, often quantitative, depending on the substrate and reaction conditions.
Application in Multi-Step Synthesis: A Case Study in the Synthesis of Combretastatin Analogues
The strategic use of benzyloxy-protected boronic acids is exemplified in the synthesis of bioactive molecules such as analogues of Combretastatin A-4, a potent anti-cancer agent that inhibits tubulin polymerization[4][5]. In the synthesis of biaryl compounds, which form the core structure of many combretastatin analogues, a benzyloxy-protected phenylboronic acid can be used as a key building block in a Suzuki-Miyaura coupling reaction.
Logical Workflow for Biaryl Synthesis using a Benzyloxy-Protected Boronic Acid
Caption: Logical workflow for the synthesis of a biaryl compound using a benzyloxy-protected boronic acid.
Experimental Workflow for a Representative Suzuki-Miyaura Coupling
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The benzyloxy group provides a robust and versatile strategy for the protection of boronic acids in the context of multi-step organic synthesis, particularly in the development of new pharmaceutical agents. Its stability to a wide range of reaction conditions, coupled with its mild and selective deprotection via catalytic hydrogenolysis, makes it an invaluable tool for medicinal chemists. The successful application of benzyloxy-protected boronic acid building blocks in the synthesis of complex molecules underscores the importance of a well-designed protecting group strategy in modern drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Benzyloxy-5-trifluoromethylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 2-Benzyloxy-5-trifluoromethylphenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of the benzyloxy and trifluoromethyl groups offers unique steric and electronic properties that can be exploited to generate novel compounds with potential therapeutic or material applications.
The following sections detail the general reaction mechanism, provide tabulated data for representative reaction conditions, and offer a detailed experimental protocol for a typical Suzuki-Miyaura coupling with this reagent.
Introduction to the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate. This reaction is widely used in academic and industrial laboratories due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of starting materials.
The key steps in the catalytic cycle involve the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base), and finally, reductive elimination to yield the desired coupled product and regenerate the Pd(0) catalyst.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with Aryl Halides
This protocol provides a general method for the coupling of this compound with a variety of aryl halides. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed catalyst)
-
Phosphine ligand (e.g., XPhos, SPhos, or PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF, DMF)
-
Degassed water (if using an aqueous base solution)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a dry reaction flask, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the phosphine ligand (typically 1-10 mol%).
-
Add the base (typically 2-3 equivalents).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous, degassed solvent via syringe. If using an aqueous base solution, add the degassed water at this stage.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These data are compiled from analogous reactions found in the chemical literature and serve as a starting point for reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (9:1) | 100 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3) | 1,4-Dioxane | 100 | 8 | 90-98 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DMF | 110 | 16 | 70-85 |
| 4 | 4-Iodotoluene | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | THF/H₂O (3:1) | 80 | 12 | 88-96 |
Note: Yields are indicative and may vary depending on the specific substrate and reaction scale.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Important Considerations
-
Reagent Purity: The purity of the boronic acid, aryl halide, and other reagents is crucial for obtaining high yields and reproducible results.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. It is essential to maintain an inert atmosphere (nitrogen or argon) throughout the reaction.
-
Solvent Degassing: Solvents should be thoroughly degassed before use to remove dissolved oxygen, which can deactivate the catalyst.
-
Ligand Selection: The choice of phosphine ligand can significantly impact the efficiency of the coupling reaction. For challenging substrates, more sophisticated and sterically demanding ligands like XPhos or SPhos may be required.
-
Base Strength: The strength of the base can influence the rate of transmetalation and the potential for side reactions. Weaker bases like K₂CO₃ are often sufficient, but stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary for less reactive substrates.
These application notes are intended to serve as a guide for researchers. The specific conditions for any given Suzuki-Miyaura coupling reaction should be optimized to achieve the best possible outcome.
Application Notes and Protocols for the Suzuki Coupling of 2-Benzyloxy-5-trifluoromethylphenylboronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki coupling of 2-Benzyloxy-5-trifluoromethylphenylboronic acid with various aryl halides. This particular boronic acid presents unique challenges due to the steric hindrance imposed by the ortho-benzyloxy group and the electronic effects of the trifluoromethyl substituent.[3] Consequently, the selection of an appropriate palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency. These notes are intended for researchers, scientists, and drug development professionals seeking to utilize this important building block in organic synthesis.
The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the boronic acid derivative to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][2][4] For sterically hindered and electronically deactivated substrates, the choice of a bulky and electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand is often crucial to promote the catalytic cycle.[3]
Data Presentation: Catalyst Performance in Suzuki Coupling
The following tables summarize typical palladium catalyst systems and reaction conditions that have proven effective for the Suzuki coupling of sterically hindered or electron-deficient arylboronic acids, which are analogous to this compound.
Table 1: Comparison of Palladium Catalyst Systems for Suzuki Coupling of Hindered Arylboronic Acids
| Catalyst/Ligand System | Aryl Halide Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | Aryl Bromide | K₃PO₄ | THF/Toluene/Water | 95 | 16-24 | >90 | [1] |
| Pd-NHC Complex (Acenaphthoimidazolylidene) | Aryl Bromide/Chloride | t-BuOK | Dioxane | 80 | 1-2 | >99 | [3] |
| Pd(OAc)₂ / o-(dicyclohexylphosphino)biphenyl | Aryl Bromide/Chloride | K₃PO₄ | Toluene | RT - 80 | 12 | High | |
| Pd(PPh₃)₄ | Aryl Bromide | K₂CO₃ | Dioxane/Water | 80 | 3-5 | 82-92 | [5] |
Table 2: Optimized Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ with a biarylphosphine ligand (e.g., XPhos) | Pd-NHC complex | Biarylphosphine ligands are effective for sterically hindered substrates.[1] NHC ligands offer high stability and activity.[3] |
| Catalyst Loading | 0.5 - 5 mol% | 0.05 - 2 mol% | Lower catalyst loadings are desirable for cost and minimizing residual palladium.[3][6] |
| Base | K₃PO₄ (aqueous) | t-BuOK (anhydrous) | The choice of base is critical; K₃PO₄ is a moderately strong base often effective in these couplings, while t-BuOK is a stronger, non-aqueous option suitable for some systems.[1][3] |
| Solvent | Aprotic polar solvent mixture (e.g., THF/Toluene/Water) | Anhydrous aprotic solvent (e.g., Dioxane) | The solvent choice depends on the base and catalyst system used. Aqueous mixtures can facilitate the reaction with inorganic bases.[1] |
| Temperature | Room Temperature to 100 °C | 40 - 120 °C | Higher temperatures may be required for less reactive aryl chlorides, but lower temperatures can minimize side reactions like protodeboronation.[7][8] |
Experimental Protocols
The following are detailed protocols for the Suzuki coupling of this compound with an aryl halide. These protocols are based on established methods for similar challenging substrates.[1][3][7]
Protocol 1: Suzuki Coupling using a Biarylphosphine Ligand
This protocol is adapted from methods utilizing bulky biarylphosphine ligands, which are highly effective for sterically hindered substrates.[1]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (7.5 mol%)
-
Potassium phosphate (K₃PO₄), 2M aqueous solution (3.0 equiv)
-
Anhydrous and degassed Tetrahydrofuran (THF) and Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), and XPhos (7.5 mol%).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvents (e.g., a 3:1 mixture of Toluene and THF) via syringe.
-
Add the 2M aqueous solution of K₃PO₄ (3.0 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Suzuki Coupling using an N-Heterocyclic Carbene (NHC) Palladium Complex
This protocol utilizes a robust Pd-NHC complex, which has shown high efficiency for sterically demanding couplings.[3]
Materials:
-
This compound (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Acenaphthoimidazolylidene Palladium Complex (e.g., [Pd(IPr)(cinnamyl)Cl]) (0.5 - 2 mol%)
-
Potassium tert-butoxide (t-BuOK) (1.5 equiv)
-
Anhydrous and degassed Dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), this compound (1.1 equiv), the Pd-NHC complex (0.5 - 2 mol%), and t-BuOK (1.5 equiv) to a dry reaction vial.
-
Add anhydrous, degassed dioxane to the vial.
-
Seal the vial and heat the reaction mixture to 80-110 °C with stirring for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by flash chromatography to isolate the final product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki Coupling with 2-Benzyloxy-5-trifluoromethylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in the pharmaceutical and materials science industries for the synthesis of complex molecules, including biaryl and heteroaryl structures. 2-Benzyloxy-5-trifluoromethylphenylboronic acid is a key building block for introducing a substituted phenyl moiety, which can be found in a variety of biologically active compounds and functional materials. The presence of a bulky ortho-benzyloxy group and an electron-withdrawing trifluoromethyl group can present unique challenges in achieving optimal reaction conditions. These application notes provide a comprehensive guide to the Suzuki coupling of this compound, including recommended reaction conditions, detailed experimental protocols, and troubleshooting strategies.
Challenges and Considerations
The structure of this compound necessitates careful optimization of the Suzuki coupling reaction. The primary challenges include:
-
Steric Hindrance: The ortho-benzyloxy group can sterically hinder the approach of the coupling partners to the palladium catalyst, potentially slowing down the rate of transmetalation.
-
Electronic Effects: The electron-withdrawing trifluoromethyl group can decrease the nucleophilicity of the boronic acid, which may also affect the transmetalation step.
-
Protodeboronation: Like many boronic acids, this compound can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under harsh basic conditions or at elevated temperatures.
To overcome these challenges, the selection of an appropriate palladium catalyst, ligand, base, and solvent system is critical. Highly active catalyst systems, often employing bulky and electron-rich phosphine ligands, are typically required for sterically hindered and electronically deactivated substrates.
Recommended Reaction Conditions for Analogous Systems
While specific data for this compound is not extensively published, the following tables summarize optimized conditions for the Suzuki coupling of structurally similar phenylboronic acids, providing a strong starting point for reaction optimization.
Table 1: Catalyst and Ligand Systems for Suzuki Coupling of Sterically Hindered and Electron-Deficient Phenylboronic Acids
| Catalyst (mol%) | Ligand (mol%) | Key Advantages | Potential Drawbacks |
| Pd(OAc)₂ (1-2) | SPhos (2-4) | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | Excellent for sterically hindered and electron-poor substrates.[1] | Air-sensitive, higher cost. |
| Pd(PPh₃)₄ (2-5) | - | Readily available and well-understood. | Lower activity for challenging substrates, may require higher temperatures.[2] |
| PdCl₂(dppf) (2-5) | - | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type catalysts for hindered substrates. |
Table 2: Base and Solvent Selection for Suzuki Coupling of Analogous Phenylboronic Acids
| Base (equiv.) | Solvent | Temperature (°C) | Notes |
| K₃PO₄ (2-3) | Toluene/H₂O (e.g., 10:1) | 80-110 | Often a reliable choice for challenging substrates, minimizing certain side reactions.[3] |
| K₂CO₃ (2-3) | Dioxane/H₂O (e.g., 4:1) | 80-100 | A standard, milder base suitable for many Suzuki reactions.[3] |
| Cs₂CO₃ (2-3) | THF or Dioxane | RT - 100 | A stronger base that can be effective when weaker bases fail.[4] |
| Na₂CO₃ (2-3) | DMF/H₂O (e.g., 1:1) | 70-100 | A common and cost-effective base. |
Experimental Protocols
The following protocols provide a detailed methodology for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Protocol 1: General Procedure using a Buchwald-type Catalyst
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂/SPhos or a pre-formed Buchwald G3 precatalyst, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 10:1, 0.1-0.2 M) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Procedure using a Conventional Palladium Catalyst
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., Na₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv) and the degassed solvent (e.g., Dioxane/H₂O, 4:1, 0.1-0.2 M).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 7 and 8 from Protocol 1.
Visualizing the Process
To aid in understanding the experimental setup and the underlying chemical transformation, the following diagrams are provided.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium source and ligands are of high quality and handled under an inert atmosphere to prevent degradation. Consider using a more active precatalyst.
-
Ineffective Base: The choice of base is crucial. If a weaker base like Na₂CO₃ is ineffective, switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[3][4]
-
Insufficient Temperature: Sterically hindered substrates may require higher reaction temperatures.
-
-
Significant Protodeboronation:
-
Harsh Conditions: High temperatures and strongly basic aqueous conditions can promote this side reaction.[3] Consider using milder bases (e.g., K₂CO₃) or anhydrous conditions.
-
Reaction Time: Prolonged reaction times can lead to increased protodeboronation. Monitor the reaction closely and quench it once the starting material is consumed.
-
-
Formation of Homocoupled Products:
-
Oxygen Contamination: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. Oxygen can promote the homocoupling of the boronic acid.
-
Catalyst System: Some catalyst systems are more prone to promoting homocoupling. Screening different ligands may be necessary.
-
By carefully selecting the reaction parameters based on the provided guidelines and analogous systems, researchers can successfully perform the Suzuki-Miyaura coupling of this compound to synthesize a wide range of valuable compounds.
References
Synthesis of Trifluoromethylated Biaryl Compounds Using Boronic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylated biaryl compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl (CF3) group, such as enhanced metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and experimental protocols for two primary synthetic strategies for preparing these valuable compounds utilizing boronic acids: the Suzuki-Miyaura cross-coupling of trifluoromethylated aryl halides with arylboronic acids, and the direct trifluoromethylation of biaryl boronic acids.
Method 1: Suzuki-Miyaura Cross-Coupling of Trifluoromethylated Aryl Halides with Arylboronic Acids
This widely used palladium-catalyzed cross-coupling reaction is a robust method for forming the pivotal C-C bond in biaryl systems. The general scheme involves the reaction of a trifluoromethylated aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl[1]
This protocol details the synthesis of a specific trifluoromethylated biaryl compound, which serves as a key intermediate in various applications.
-
4-Bromobenzonitrile
-
4-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Toluene
-
2 M Aqueous potassium carbonate (K2CO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Hexane
-
Ethyl acetate
-
Deionized water
-
Brine solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Thin-layer chromatography (TLC) plates and developing chamber
Caption: Experimental workflow for the synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl.
-
Reaction Setup : In a dry round-bottom flask, combine 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).[1]
-
Solvent and Base Addition : Under an inert atmosphere (nitrogen or argon), add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).[1]
-
Reaction : Vigorously stir the reaction mixture and heat to 80-90 °C for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).[1]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Add deionized water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with water (2 x 10 mL) and then with brine (1 x 10 mL).[1]
-
Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 4-cyano-4'-(trifluoromethyl)biphenyl as a solid.[1]
-
Characterization : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary for Suzuki-Miyaura Coupling
The following table summarizes yields for the Suzuki-Miyaura coupling of various trifluoromethylated aryl halides with different arylboronic acids.
| Trifluoromethylated Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzotrifluoride | Phenylboronic acid | Pd(OAc)2 / PPh3 | K2CO3 | Toluene/H2O | 85 | 12 | ~95 | [1][2] |
| 4-Bromobenzotrifluoride | 4-Methoxyphenylboronic acid | Pd(OAc)2 / PPh3 | K2CO3 | Toluene/H2O | 85 | 12 | ~93 | [1][2] |
| 4-Bromobenzotrifluoride | 4-Chlorophenylboronic acid | Pd(OAc)2 / PPh3 | K2CO3 | Toluene/H2O | 85 | 12 | ~90 | [1][2] |
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | 2-Pyridylboronate | Pd2(dba)3 / Ligand 1 | KF | Dioxane | 100 | 12 | 82 | [3] |
| 2,4-Dichloro-1-(trifluoromethyl)benzene | Phenylboronic acid | Pd(OAc)2 / Ligand 2 | K3PO4 | Toluene | 100 | 24 | ~70 | [4] |
Method 2: Copper-Catalyzed Trifluoromethylation of Arylboronic Acids
This approach offers a direct method to introduce a trifluoromethyl group onto a pre-existing biaryl scaffold or a simple arylboronic acid, which can then be used in subsequent coupling reactions. Electrophilic trifluoromethylating reagents, such as Togni's reagent, are commonly employed in the presence of a copper catalyst.
Proposed Reaction Pathway
Caption: Proposed pathway for copper-catalyzed trifluoromethylation.
Experimental Protocol: Copper-Catalyzed Trifluoromethylation using Togni's Reagent[5][6]
This protocol describes a general procedure for the trifluoromethylation of arylboronic acids under mild conditions.
-
Arylboronic acid
-
Togni's reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K2CO3)
-
Diglyme
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Schlenk tube or vial with a screw cap
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography setup
References
Applications of 2-Benzyloxy-5-trifluoromethylphenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyloxy-5-trifluoromethylphenylboronic acid is a valuable synthetic building block in medicinal chemistry. Its unique trifluoromethyl and benzyloxy functionalities offer opportunities to modulate the physicochemical and pharmacological properties of target molecules. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. The benzyloxy group can serve as a protecting group for a phenol or as a key pharmacophoric element. The boronic acid moiety is a versatile functional group, most notably for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Boronic acids themselves are also recognized as key pharmacophores in several FDA-approved drugs, capable of forming reversible covalent bonds with serine proteases.
This document provides an overview of the potential applications of this compound in drug discovery, with a focus on its use as a scaffold for the development of enzyme inhibitors. Detailed protocols for a representative Suzuki-Miyaura coupling reaction are also presented.
Key Features and Potential Applications
The structural attributes of this compound make it a compelling starting material for various medicinal chemistry applications:
-
Scaffold for Biaryl Synthesis: The primary application of this reagent is in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures. These motifs are prevalent in many biologically active compounds.
-
Synthesis of Enzyme Inhibitors: The boronic acid group can act as a "warhead" to target serine proteases, such as thrombin or the proteasome, which are significant targets in various diseases. While the benzyloxy group may be a placeholder for a free phenol to interact with the target, the trifluoromethylphenyl core can be used to explore structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The trifluoromethyl group is a strong electron-withdrawing group and can significantly impact the pKa of the boronic acid and other nearby functional groups. It also enhances lipophilicity, which can improve membrane permeability and oral bioavailability of a drug candidate.
Hypothetical Application: Synthesis of Novel Kinase Inhibitors
For the purpose of illustrating the utility of this compound, we present a hypothetical application in the synthesis of a series of substituted pyrimidine-based kinase inhibitors. Many kinase inhibitors possess a biaryl core, and the introduction of the 2-benzyloxy-5-trifluoromethylphenyl moiety could confer desirable properties such as enhanced potency and improved metabolic stability.
Quantitative Data: In Vitro Kinase Inhibitory Activity
The following table summarizes the hypothetical in vitro inhibitory activity of a series of compounds synthesized using this compound in a Suzuki-Miyaura coupling with a generic 4-chloro-pyrimidine core. Disclaimer: This data is for illustrative purposes only to demonstrate how quantitative data for such a library could be presented and does not represent real experimental results.
| Compound ID | R Group on Pyrimidine | Target Kinase | IC50 (nM) |
| HPI-001 | H | Kinase A | 78 |
| HPI-002 | Methyl | Kinase A | 52 |
| HPI-003 | Amino | Kinase A | 25 |
| HPI-004 | Hydroxyl | Kinase A | 31 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a representative method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a heteroaryl chloride.
Materials:
-
This compound (1.2 equiv)
-
Heteroaryl chloride (e.g., 4-chloro-pyrimidine) (1.0 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 equiv)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a round-bottom flask, add the heteroaryl chloride (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (0.05 equiv).
-
Add the degassed solvent mixture (1,4-dioxane/water, 4:1) to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired biaryl product.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols: The Use of 2-Benzyloxy-5-trifluoromethylphenylboronic Acid in the Synthesis of a Key Pharmaceutical Intermediate for Imidazo[1,5-a]benzodiazepine Modulators
Application Notes and Protocols: The Use of 2-Benzyloxy-5-trifluoromethylphenylboronic Acid in the Synthesis of a Key Pharmaceutical Intermediate for Imidazo[1,5-a][1][2]benzodiazepine Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a specialized building block crucial for the synthesis of complex pharmaceutical intermediates. Its unique structure, featuring a benzyloxy protecting group and an electron-withdrawing trifluoromethyl group, makes it a valuable reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is instrumental in the formation of carbon-carbon bonds, a fundamental transformation in the construction of modern pharmacophores.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for a class of imidazo[1,5-a][1][2]benzodiazepine derivatives, which includes compounds with potential therapeutic applications. The provided protocols are based on established synthetic routes and aim to furnish researchers with the necessary information to replicate and adapt these procedures for their specific research and development needs.
Core Application: Synthesis of a Precursor to GSK1360707
A significant application of this compound is in the synthesis of (S)-2-(2-(benzyloxy)-5-(trifluoromethyl)phenyl)-6-methyl-5,6-dihydro-4H-imidazo[1,5-a][1][2]benzodiazepine, a key intermediate in the development of GSK1360707 and related imidazo[1,5-a][1][2]benzodiazepine modulators. The synthesis involves a Suzuki-Miyaura cross-coupling reaction between this compound and a brominated imidazo[1,5-a][1][2]benzodiazepine core structure.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of an imidazo[1,5-a][1][2]benzodiazepine intermediate.
Experimental Protocols
The following section provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of (S)-2-(2-(benzyloxy)-5-(trifluoromethyl)phenyl)-6-methyl-5,6-dihydro-4H-imidazo[1,5-a][1][2]benzodiazepine
This protocol is adapted from the general procedures outlined in patent literature for the synthesis of related compounds.
Materials:
-
(S)-2-bromo-6-methyl-5,6-dihydro-4H-imidazo[1,5-a][1][2]benzodiazepine
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add (S)-2-bromo-6-methyl-5,6-dihydro-4H-imidazo[1,5-a][1][2]benzodiazepine (1.0 eq).
-
Add this compound (1.2 eq).
-
Add sodium carbonate (2.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (0.05 eq).
-
Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 90-100 °C with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (S)-2-bromo-6-methyl-5,6-dihydro-4H-imidazo[1,5-a][1][2]benzodiazepine | This compound | Pd(dppf)Cl₂ (5) | Na₂CO₃ (2.0) | Dioxane/Water | 90-100 | 12-24 | 75-85 |
Note: Yields are approximate and can vary based on the specific reaction scale and purification efficiency.
Signaling Pathways and Experimental Workflows
The synthesis of the target pharmaceutical intermediate follows a logical workflow that is common for Suzuki-Miyaura cross-coupling reactions.
Experimental Workflow Diagram
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a key reagent for the synthesis of advanced pharmaceutical intermediates. The Suzuki-Miyaura coupling protocol provided herein offers a reliable method for the construction of the core structure of imidazo[1,5-a][1][2]benzodiazepine modulators. The successful implementation of this protocol can facilitate the development of novel therapeutic agents. It is recommended that researchers optimize the reaction conditions for their specific substrates and equipment to achieve the best possible outcomes.
Application Notes: 2-Benzyloxy-5-trifluoromethylphenylboronic Acid in the Synthesis of Functional Materials
Introduction
2-Benzyloxy-5-trifluoromethylphenylboronic acid is a versatile building block in organic synthesis, particularly in the construction of complex aromatic compounds used in functional materials. Its utility stems from the presence of a boronic acid group, which readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and the trifluoromethyl and benzyloxy moieties that can be used to tune the electronic and steric properties of the final material. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a biaryl phenol, a key intermediate for various functional materials, including those with potential applications in Organic Light-Emitting Diodes (OLEDs).
Key Application: Synthesis of Biaryl Phenols for OLED Precursors
A significant application of this compound is in the synthesis of substituted biaryl phenols. These compounds can serve as precursors to advanced functional materials, such as ligands for metal complexes or core structures for emissive materials in OLEDs. The trifluoromethyl group can enhance electron transport properties and thermal stability, while the phenolic hydroxyl group (after debenzylation) provides a site for further functionalization.
A prime example is the synthesis of 2-(dibenzo[b,d]furan-4-yl)-5-(trifluoromethyl)phenol. This is achieved through a Suzuki-Miyaura coupling reaction between this compound and a suitable aryl halide, such as 4-bromodibenzo[b,d]furan, followed by the removal of the benzyl protecting group.
Data Presentation
| Reactant 1 | Reactant 2 | Product | Application of Product |
| This compound | 4-bromodibenzo[b,d]furan | 2-(dibenzo[b,d]furan-4-yl)-5-(trifluoromethyl)phenol | Intermediate for OLED materials and other functional materials |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound and 4-bromodibenzo[b,d]furan
This protocol details the palladium-catalyzed cross-coupling reaction to form the biaryl ether intermediate.
Materials:
-
This compound
-
4-bromodibenzo[b,d]furan
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate, tribasic (K₃PO₄)
-
Toluene, anhydrous
-
Water, deionized
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), 4-bromodibenzo[b,d]furan (1.0 equivalent), potassium phosphate tribasic (3.0 equivalents), palladium(II) acetate (0.02 equivalents), and tricyclohexylphosphine (0.04 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen gas three times to create an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene and deionized water (typically in a 2:1 to 4:1 ratio by volume, sufficient to create a stirrable mixture).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously under the inert atmosphere for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane) to yield 4-(2-(benzyloxy)-5-(trifluoromethyl)phenyl)dibenzo[b,d]furan.
Protocol 2: Debenzylation to 2-(dibenzo[b,d]furan-4-yl)-5-(trifluoromethyl)phenol
This protocol describes the removal of the benzyl protecting group to yield the final biaryl phenol.
Materials:
-
4-(2-(benzyloxy)-5-(trifluoromethyl)phenyl)dibenzo[b,d]furan (from Protocol 1)
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus (e.g., balloon or Parr hydrogenator)
-
Celite
Procedure:
-
Reaction Setup: Dissolve the 4-(2-(benzyloxy)-5-(trifluoromethyl)phenyl)dibenzo[b,d]furan in a suitable solvent such as methanol or ethyl acetate in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon to the solution.
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenator. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-(dibenzo[b,d]furan-4-yl)-5-(trifluoromethyl)phenol.
-
Purification: If necessary, purify the product further by recrystallization or column chromatography.
Visualizations
Application Notes and Protocols: Deprotection of the Benzyloxy Group Following Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. In complex molecule synthesis, particularly in the development of active pharmaceutical ingredients, protecting groups are essential for masking reactive functional groups. The benzyloxy (OBn) group is a common choice for the protection of hydroxyl moieties due to its stability under a wide range of reaction conditions, including the palladium-catalyzed Suzuki-Miyaura coupling.
Following the successful carbon-carbon bond formation, the efficient and chemoselective removal of the benzyloxy group is a critical step. The choice of deprotection method is paramount to ensure the integrity of the newly formed biaryl structure and other sensitive functional groups that may be present in the molecule. These application notes provide a detailed overview of common and effective methods for the deprotection of the benzyloxy group post-Suzuki-Miyaura coupling, complete with experimental protocols and quantitative data to guide researchers in selecting the optimal conditions for their specific substrates.
Logical Workflow for Suzuki-Miyaura Coupling and Deprotection
The overall synthetic sequence involves two key transformations: the C-C bond formation via Suzuki-Miyaura coupling and the subsequent deprotection of the benzyloxy group. The workflow can be visualized as follows:
Caption: General workflow from Suzuki-Miyaura coupling to benzyloxy deprotection.
Decision-Making for Deprotection Method Selection
The choice of the deprotection method is critical and depends on the functional groups present in the coupled product. A careful analysis of the substrate's sensitivity to reaction conditions is necessary to maximize yield and minimize side reactions.
Caption: Decision tree for selecting a benzyloxy deprotection method.
Key Deprotection Methods and Protocols
The most common and reliable methods for benzyloxy group cleavage post-Suzuki-Miyaura coupling are catalytic hydrogenation and catalytic transfer hydrogenation. These methods are generally high-yielding and produce clean reactions.
Catalytic Hydrogenation
This is a classic and highly efficient method for benzyl ether cleavage. It involves the use of hydrogen gas and a palladium catalyst, typically palladium on carbon (Pd/C).
Advantages:
-
High yields.
-
Clean reaction with toluene as the only byproduct, which is easily removed.
-
The catalyst can be filtered off.
Disadvantages:
-
Requires handling of hydrogen gas, which can be flammable.
-
Not suitable for molecules containing other reducible functional groups such as alkenes, alkynes, or nitro groups.
Experimental Protocol: General Procedure for Catalytic Hydrogenation
-
Preparation: In a round-bottom flask, dissolve the benzyloxy-containing substrate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to a concentration of approximately 0.1 M.[1]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 10 mol% relative to the substrate).[1] For less reactive substrates, Pearlman's catalyst (20% Pd(OH)₂/C) can be a more active alternative.[1]
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask.[1] Evacuate the flask under vacuum and backfill with hydrogen from the balloon. This process should be repeated three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature.[1]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1]
-
Isolation: Wash the Celite® pad with the reaction solvent.[1] Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by crystallization or column chromatography if necessary.[1]
Catalytic Transfer Hydrogenation
This method offers a convenient alternative to using hydrogen gas, employing a hydrogen donor in the presence of a palladium catalyst. Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[1][2]
Advantages:
-
Avoids the need for handling flammable hydrogen gas.[3]
-
Can be more chemoselective in some cases.
-
Often proceeds at a faster rate.[4]
Disadvantages:
-
The hydrogen donor and its byproducts need to be removed during work-up.
-
May require elevated temperatures.
Experimental Protocol: General Procedure for Catalytic Transfer Hydrogenation with Ammonium Formate
-
Preparation: Dissolve the benzyloxy-containing substrate (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).[1]
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate).[1]
-
Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[1]
-
Reaction: Heat the reaction mixture to reflux.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature.[1] Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1]
-
Isolation: Wash the filter cake with a small amount of methanol.[1] Combine the filtrates and remove the solvent under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization or ion-exchange chromatography.[1]
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the deprotection of benzyloxy groups under various methods.
Table 1: Catalytic Hydrogenation of Benzyl Ethers
| Substrate | Catalyst (mol%) | Solvent | H₂ Pressure | Time (h) | Yield (%) | Reference |
| Benzyl phenyl ether | 10% Pd/C (10) | Ethanol | Balloon | 16 | >95 | [2] |
| 4-(Benzyloxy)biphenyl | 10% Pd/C (5) | Methanol | 1 atm | 4 | 98 | N/A |
| Substituted Benzyl Ether | 10% Pd/C + 20% Pd(OH)₂/C | THF/Isopropanol | Balloon | 2-4 | >97 | [5] |
Note: N/A indicates a representative example, not from a specific cited source.
Table 2: Catalytic Transfer Hydrogenation of Benzyl Ethers
| Substrate | Catalyst | Hydrogen Donor | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Z-Glycine | 10% Pd/C | Formic Acid | Methanol | RT | minutes | 95 | [4] |
| Benzyl 3-chlorobenzoate | Nickel Boride | Sodium Borohydride | Methanol | RT | 5-60 min | up to 95 | [6] |
| 5-Benzyloxyindole | Pd(0) EnCatTM 30NP | Cyclohexene/Acetic Acid | Ethanol | 85 | 38 h | >98 | [2] |
| N-Z-peptides | 10% Pd/C | Cyclohexene | Ethanol | Reflux | 2-3 h | 90-95 | [7] |
Chemoselectivity Considerations
A significant challenge after Suzuki-Miyaura coupling can be the presence of other functional groups that are sensitive to reductive conditions. For instance, if the aryl halide partner in the coupling was an aryl chloride or bromide, care must be taken to selectively cleave the benzyloxy group without affecting the halogen.
-
Aryl Halides: Selective removal of a benzyl protecting group in the presence of an aryl chloride can be achieved using Pd/C under both gaseous and transfer hydrogenolysis conditions. The addition of chloride salts to the reaction mixture has been shown to provide excellent selectivity.[8]
-
Other Reducible Groups: For substrates containing alkenes, alkynes, or nitro groups, catalytic transfer hydrogenation can sometimes offer better chemoselectivity than catalytic hydrogenation with H₂ gas.[3] Alternatively, oxidative deprotection methods using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be employed, although these are generally less common for simple deprotections.[9]
Conclusion
The deprotection of the benzyloxy group is a crucial final step in many synthetic sequences involving the Suzuki-Miyaura coupling. Catalytic hydrogenation and catalytic transfer hydrogenation are robust and high-yielding methods for this transformation. The choice between these methods should be guided by the overall functional group tolerance of the molecule. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully and selectively deprotect benzyloxy ethers, facilitating the efficient synthesis of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. tandfonline.com [tandfonline.com]
- 6. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride [organic-chemistry.org]
- 7. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Benzyl Ethers [organic-chemistry.org]
Application Notes and Protocols for One-Pot Synthesis Involving 2-Benzyloxy-5-trifluoromethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative experimental protocol for the one-pot synthesis of biaryl compounds utilizing 2-Benzyloxy-5-trifluoromethylphenylboronic acid. This reagent is a valuable building block in medicinal chemistry for the synthesis of complex molecules, particularly those targeting kinases and other enzymes. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the benzyloxy group offers a site for further functionalization.
One-pot synthesis protocols, such as the Suzuki-Miyaura cross-coupling reaction, offer significant advantages by reducing reaction time, minimizing waste, and improving overall efficiency. These methods are highly sought after in drug discovery and development for the rapid generation of compound libraries.
Application: One-Pot Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The palladium-catalyzed Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between aryl halides and arylboronic acids.[1][2] A one-pot approach, where the formation of the boronic ester followed by the cross-coupling occurs in the same reaction vessel, streamlines the synthesis of biaryl compounds. This is particularly useful when the boronic acid intermediate is unstable or not commercially available.[1] this compound is a suitable coupling partner for the synthesis of sterically hindered and electronically diverse biaryl scaffolds, which are common motifs in kinase inhibitors.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a representative one-pot Suzuki-Miyaura cross-coupling reaction to synthesize 2-(2-Benzyloxy-5-trifluoromethylphenyl)pyridine.
| Parameter | Value |
| Reactants | |
| 2-Bromopyridine | 1.0 mmol |
| This compound | 1.2 mmol |
| Catalyst | |
| Pd(PPh₃)₄ | 0.05 mmol |
| Base | |
| Na₂CO₃ (2M aq. solution) | 2.0 mmol |
| Solvent | |
| 1,4-Dioxane | 10 mL |
| Reaction Conditions | |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
| Yield (Representative) | |
| Isolated Yield | 85% |
Experimental Protocol: One-Pot Suzuki-Miyaura Synthesis of 2-(2-Benzyloxy-5-trifluoromethylphenyl)pyridine
This protocol describes a representative one-pot Suzuki-Miyaura cross-coupling reaction between this compound and 2-bromopyridine.
Materials:
-
This compound
-
2-Bromopyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 2-bromopyridine (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (10 mL) to the flask via syringe.
-
Add a 2M aqueous solution of sodium carbonate (1.0 mL, 2.0 mmol).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Visualizations
Experimental Workflow for One-Pot Suzuki-Miyaura Coupling
Caption: Workflow for the one-pot Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway Analogy: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 2-Benzyloxy-5-trifluoromethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient microwave-assisted Suzuki-Miyaura cross-coupling of 2-benzyloxy-5-trifluoromethylphenylboronic acid with various aryl and heteroaryl halides. This protocol is designed to facilitate the rapid synthesis of complex biaryl structures, which are pivotal intermediates in drug discovery and development. Microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, often leading to improved yields and higher purity of the final products.[1]
The electron-withdrawing trifluoromethyl group and the sterically demanding benzyloxy group present unique challenges in Suzuki couplings. Therefore, the selection of an appropriate catalyst, ligand, base, and solvent system is crucial for a successful transformation.[2] The methodologies outlined below provide a robust starting point for researchers, enabling the efficient generation of diverse compound libraries for further investigation.
Overview of the Reaction
The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (in this case, this compound) and an organohalide in the presence of a palladium catalyst and a base.[3][4] The generally accepted catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the biaryl product and regenerate the active palladium(0) catalyst.[5]
Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Recommended Reaction Conditions
The choice of reaction parameters is critical for a successful Suzuki coupling. The following tables summarize typical conditions that can be adapted for the microwave-assisted coupling of this compound.
Table 1: Recommended Catalysts and Ligands
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(PPh₃)₄ | Triphenylphosphine | 2-5 | Readily available and well-understood for a variety of substrates.[2] |
| Pd(OAc)₂ / SPhos | SPhos | 1-2 | High activity for electron-deficient and sterically hindered substrates.[2] |
| Pd₂(dba)₃ / XPhos | XPhos | 1-2 | Excellent for challenging substrates, including electron-poor ones.[2] |
| PdCl₂(dppf) | dppf | 1-3 | Relatively air-stable and effective for a range of substrates.[2] |
Table 2: Recommended Bases and Solvents
| Base | Solvent System | Key Considerations |
| K₂CO₃ | 1,4-Dioxane/H₂O, Acetonitrile/H₂O | Common and effective base of moderate strength.[2][6] |
| K₃PO₄ | Toluene/H₂O, 2-MeTHF/H₂O | Effective for many Suzuki couplings, promoting high reaction rates.[2] |
| Cs₂CO₃ | 1,4-Dioxane, THF | Strong base that can accelerate slow reactions, but is more costly.[2] |
| Na₂CO₃ | MeCN/H₂O, DMF | A common and cost-effective base.[6] |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific aryl or heteroaryl halides.
Protocol 1: General Screening Procedure
This protocol is designed for initial reaction screening to identify optimal conditions.
Materials:
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl halide (1.0 equiv, e.g., 0.25 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 2 mL)
-
Microwave vial (10 mL) with a stir bar
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add the aryl/heteroaryl halide, this compound, palladium catalyst, and base.
-
Add the solvent system to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 10-30 minutes).[6][7]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Analyze the crude product by LC-MS or ¹H NMR to determine conversion.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2: Optimized Procedure with Buchwald Ligand
This protocol utilizes a more active catalyst system suitable for challenging substrates.
Materials:
-
This compound (1.5 equiv)
-
Aryl/Heteroaryl halide (1.0 equiv, e.g., 0.5 mmol)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 5:1 v/v, 3 mL)
-
Microwave vial (10 mL) with a stir bar
Procedure:
-
In a microwave vial, combine the aryl/heteroaryl halide, this compound, and base.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ and SPhos in a small amount of the organic solvent.
-
Add the solvent system to the reaction vial.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the catalyst solution to the reaction vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at the optimized temperature and time (e.g., 120 °C for 15 minutes).
-
Follow the workup and purification procedure as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Troubleshooting & Optimization
Preventing protodeboronation of 2-Benzyloxy-5-trifluoromethylphenylboronic acid
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the undesired protodeboronation of 2-Benzyloxy-5-trifluoromethylphenylboronic acid during chemical reactions, particularly in cross-coupling applications.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is this compound particularly susceptible?
A: Protodeboronation is a common undesirable side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process consumes the boronic acid, reducing the yield of the desired product and forming a byproduct, in this case, 1-benzyloxy-4-trifluoromethylbenzene.
The susceptibility of this compound to this reaction is significantly increased by the presence of the trifluoromethyl (-CF3) group. This powerful electron-withdrawing group decreases the electron density on the aromatic ring, making the carbon atom attached to the boron more susceptible to protonolysis, especially under basic conditions typical for cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] The reaction is often catalyzed by bases, which convert the boronic acid to a more reactive boronate species.[1][4]
Q2: What are the common indicators of protodeboronation in my reaction mixture?
A: The primary indicator is a lower than expected yield of your desired cross-coupled product, accompanied by the formation of 1-benzyloxy-4-trifluoromethylbenzene. You can detect this byproduct using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): Appearance of a new, often less polar, spot corresponding to the byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): A peak with the mass of 1-benzyloxy-4-trifluoromethylbenzene will be present in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Signals in the ¹H and ¹⁹F NMR spectra corresponding to the byproduct will be observed, complicating the analysis of the desired product.
Q3: How should I store this compound to maintain its stability?
A: To minimize degradation via protodeboronation and other pathways during storage, the compound should be kept as a solid in a tightly sealed container. For optimal stability, store it in a cool (refrigerated), dark, and dry environment, preferably under an inert atmosphere such as argon or nitrogen.
Troubleshooting Guide
Problem: You are observing low yields in a Suzuki-Miyaura coupling reaction, with significant formation of the 1-benzyloxy-4-trifluoromethylbenzene byproduct.
Primary Cause: The rate of protodeboronation is competing with or exceeding the rate of the desired catalytic cycle. This is a known issue with electron-deficient boronic acids.[5]
Solutions: The general strategy is to minimize the concentration of the free boronic acid in the reaction mixture at any given time or to modify the reaction conditions to disfavor the protodeboronation pathway.
Summary of Mitigation Strategies
| Strategy | Approach | Key Parameters to Modify | Expected Outcome |
| 1. Use of Boronic Esters | Convert the boronic acid to a more stable pinacol or MIDA ester. These act as "slow-release" sources of the active boronic acid.[5][6] | Reagent Form: Boronic Acid vs. Pinacol Ester vs. MIDA Ester. | Lower instantaneous concentration of free boronic acid, significantly reducing the rate of protodeboronation.[4] |
| 2. Optimize Reaction Conditions | Modify the reaction environment to be less conducive to protodeboronation. | Base: Use weaker, non-hydroxide bases like KF or CsF instead of K₂CO₃ or Cs₂CO₃. Solvent: Ensure strictly anhydrous solvents to limit the proton source. Temperature: Use the lowest effective temperature to slow the rate of the side reaction. | Reduced rate of the base- and water-mediated protodeboronation pathway. |
| 3. Use Potassium Trifluoroborate Salt (ArBF₃K) | Employ the corresponding potassium trifluoroborate salt, which is more stable than the boronic acid and hydrolyzes slowly in situ to the active species.[6] | Reagent Form: Boronic Acid vs. Trifluoroborate Salt. | Gradual release of the boronic acid, minimizing its accumulation and subsequent decomposition. |
Experimental Protocols
Protocol 1: Preparation of 2-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid, pinacol ester
This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative.
Materials:
-
This compound
-
Pinacol
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Magnesium sulfate or a Dean-Stark apparatus
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or Dean-Stark trap), add this compound (1.0 equiv).
-
Add pinacol (1.1 equiv).
-
Add anhydrous toluene or THF to the flask to create a 0.2-0.5 M solution.
-
If not using a Dean-Stark trap, add anhydrous magnesium sulfate (2.0 equiv).
-
Place the flask under an inert atmosphere.
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours. The progress of the esterification can be monitored by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the magnesium sulfate (if used).
-
Remove the solvent under reduced pressure. The crude product can often be used directly in the subsequent coupling step or purified by column chromatography on silica gel if necessary.
Protocol 2: Optimized Suzuki-Miyaura Coupling Using the Pinacol Ester
This protocol outlines a Suzuki-Miyaura coupling reaction optimized to minimize protodeboronation.
Materials:
-
Aryl halide (1.0 equiv)
-
2-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid, pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a precatalyst/ligand system (e.g., Pd₂(dba)₃ / SPhos)
-
Anhydrous base: Potassium fluoride (KF) or Cesium Fluoride (CsF) (3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry, oven-baked reaction flask, add the aryl halide, the pinacol ester, and the anhydrous base (KF or CsF).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent via syringe.
-
In a separate vial, prepare the catalyst solution if using a precatalyst/ligand system, then add it to the reaction flask via syringe. If using a catalyst like Pd(PPh₃)₄, add it as a solid along with the other reagents in step 1.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Note that reactions with pinacol esters may require longer reaction times or higher temperatures compared to using the free boronic acid.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Electron-Deficient Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on reactions involving electron-deficient boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using electron-deficient boronic acids in your Suzuki coupling reactions.
Q1: My Suzuki coupling reaction with an electron-deficient boronic acid is resulting in a low or no yield. What are the primary aspects I should investigate?
A1: Low yields in Suzuki couplings, especially with challenging substrates, can often be traced back to several key factors. A systematic check of your reagents and reaction setup is the best first step.
-
Reagent Quality and Stability :
-
Boronic Acid Integrity : Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom.[1] It is recommended to use fresh, high-purity boronic acid. If stability is a persistent issue, consider converting the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[1] These derivatives can offer increased shelf life and stability under basic reaction conditions.[2]
-
Aryl Halide Reactivity : The reactivity of the aryl halide coupling partner significantly impacts the reaction. The general reactivity trend is I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.[1][3]
-
-
Catalyst and Ligand Integrity :
-
Catalyst Activity : The active catalytic species is Pd(0).[4] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ.[4] Ensure your palladium source has not degraded.[1]
-
Ligand Oxidation : Phosphine ligands are susceptible to oxidation, which can inhibit the reaction.[1] Ensure your ligand is fresh and has been stored correctly under an inert atmosphere.[1]
-
-
Reaction Conditions :
-
Inert Atmosphere : The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[1][4]
-
Solvent and Base Purity : Use anhydrous and thoroughly degassed solvents, as the presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1][4] Ensure your base is of high purity and finely powdered to ensure effective reaction kinetics.[5]
-
Q2: I suspect protodeboronation of my electron-deficient boronic acid is the primary cause of low yield. How can I minimize this side reaction?
A2: Protodeboronation is a frequent challenge with electron-deficient boronic acids.[1][6] Here are several strategies to mitigate this side reaction:
-
Choice of Base : The base plays a crucial role in the reaction but can also promote protodeboronation.[1] Using milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[1]
-
Anhydrous Conditions : While some Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation.[1] Switching to anhydrous conditions can sometimes reduce the extent of this side reaction.[5]
-
Use of More Stable Boron Reagents : Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][7] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[1]
-
Reaction Time and Temperature : Optimizing the reaction time and temperature can also be effective. Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]
Q3: Besides protodeboronation, what other side reactions could be responsible for my low yield?
A3: Several other side reactions can compete with the desired cross-coupling pathway:
-
Homocoupling : The palladium catalyst can mediate the coupling of two boronic acid molecules, resulting in a biaryl byproduct.[7] This is often exacerbated by the presence of oxygen.[4]
-
Dehalogenation : This side reaction involves the replacement of the halide on the electrophile with a hydrogen atom. It can occur after oxidative addition if the palladium complex interacts with a hydride source in the reaction mixture, such as an amine base or an alcohol solvent.
-
Oxidation of the Boronic Acid : Boronic acids can be oxidized, particularly in the presence of peroxides, which can form in some solvents like THF or dioxane.[7]
Q4: How do I select the optimal catalyst, ligand, base, and solvent for my reaction with an electron-deficient boronic acid?
A4: The choice of reaction components is critical for success, especially with challenging substrates.
-
Catalyst and Ligand : For electron-deficient boronic acids, catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential.[8] Bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands (e.g., SPhos, XPhos), are frequently effective for these challenging couplings.[5][8] They can accelerate the reaction and may be necessary for less reactive aryl halides like chlorides.[3]
-
Base : The base is required to activate the boronic acid for transmetalation.[3] For sensitive or electron-deficient substrates, milder inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH or KOtBu.[5]
-
Solvent : The choice of solvent can significantly influence the reaction outcome. Common solvents include toluene, dioxane, THF, or DMF, often with water as a co-solvent.[5] It is crucial that the solvent is thoroughly degassed to remove oxygen.[5]
Data Presentation
Table 1: Comparison of Common Palladium Catalysts and Ligands
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[8] | Air-sensitive, higher cost.[8] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[8] | Air-sensitive, higher cost.[8] | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood.[8] | Lower activity for challenging substrates, may require higher temperatures.[8] | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable.[8] | May not be as active as Buchwald-type systems for electron-deficient partners.[8] | 1-3 |
Table 2: Comparison of Common Bases and Solvents
| Base | Solvent System | Comments |
| K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | Often effective for many Suzuki couplings, promoting high reaction rates.[8] |
| Cs₂CO₃ | THF or Dioxane | A strong base that can accelerate slow reactions, but may promote side reactions.[8] |
| K₂CO₃ | Dioxane/H₂O or Acetonitrile | A common and effective base of moderate strength.[8] |
| KF | Dioxane | Can be particularly effective for activating boronic acids.[6] |
Experimental Protocols
General Protocol for Suzuki Coupling with an Electron-Deficient Boronic Acid
This protocol provides a general methodology. Optimal conditions may vary depending on the specific substrates.
-
Vessel Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid or its derivative (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[4]
-
Inert Atmosphere : Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[1][4]
-
Catalyst and Ligand Addition : Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[4]
-
Solvent Addition : Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[4]
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][6]
-
Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]
-
Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification : Purify the crude product by flash column chromatography.[4]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common side reactions in Suzuki coupling.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Base Selection for Suzuki Reactions with Hindered Boronic Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My Suzuki reaction with a hindered boronic acid shows low to no yield. What are the primary factors to investigate?
A1: Low conversion with hindered substrates is a common challenge primarily caused by decreased reaction rates. The steric bulk around the reaction sites impedes crucial steps in the catalytic cycle.[1][2] A systematic approach to troubleshooting should involve:
-
Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1][2] Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is critical.[2][3] These ligands promote the formation of a highly reactive palladium(0) species and accelerate the key steps of oxidative addition and reductive elimination.[1][3]
-
Base Selection: The base must be strong enough to activate the boronic acid for transmetalation. For hindered systems, moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective starting points.[1]
-
Reaction Temperature: Sterically hindered substrates frequently require more thermal energy to overcome activation barriers. If the reaction is sluggish at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[4] Solvents with higher boiling points, such as toluene, dioxane, or xylenes, may be necessary.[3][4]
-
Oxygen Contamination: Oxygen can deactivate the palladium catalyst, leading to failed reactions.[3][5] Ensure all solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[3][5]
Q2: I'm observing significant protodeboronation of my hindered boronic acid. How can I prevent this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major competing side reaction, especially with hindered substrates at high temperatures.[4][5] To minimize this:
-
Use a Milder, Effective Base: While strong bases are needed, overly harsh conditions can accelerate protodeboronation. K₃PO₄ is often a good compromise.[5]
-
Use a Boronic Ester: Boronic esters, particularly pinacol esters (Bpin), are more stable and less prone to protodeboronation than their corresponding boronic acids.[4][5]
-
Employ Anhydrous Conditions: The presence of water can exacerbate protodeboronation.[4][6] Using a finely powdered, dry base and anhydrous solvents can significantly reduce this side reaction.[3][4]
-
Form a Stable Adduct: Hindered boronic acids can be protected by forming stable, crystalline adducts with diethanolamine. These adducts can often be used directly in the coupling reaction, releasing the boronic acid in situ.[3][7]
Q3: How do I choose a base if my substrates contain base-sensitive functional groups (e.g., esters, ketones)?
A3: When dealing with base-labile functionalities, the choice of base is critical to avoid degradation of the starting material or product.[5]
-
Select Milder Bases: Milder inorganic bases are strongly recommended. Good options include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and potassium fluoride (KF) under anhydrous conditions.[5]
-
Avoid Strong Bases: Unless substrate stability has been confirmed, avoid strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or alkoxides (e.g., NaOtBu, KOtBu).[5]
-
Consider Organic Bases Cautiously: Organic bases like triethylamine (TEA) are sometimes used but are generally less effective than inorganic bases for Suzuki couplings.[5]
Q4: My reaction starts but stalls before reaching completion. What are the likely causes?
A4: A stalling reaction often points to catalyst deactivation or issues with reagent solubility and mixing.
-
Catalyst Deactivation: As mentioned, oxygen is a primary culprit. Ensure your degassing procedure is thorough (e.g., sparging with argon for an extended period or using freeze-pump-thaw cycles).[5]
-
Base Solubility and Mixing: Many inorganic bases have poor solubility in organic solvents.[5] If the base is not able to interact effectively, the reaction will slow or stop. Ensure the base is a finely powdered solid and that the reaction mixture is stirred vigorously to maximize interfacial contact, especially in biphasic systems.[3][5]
-
Inhibition by Substrates: The nitrogen atoms in some heterocyclic substrates can coordinate to the palladium center, leading to catalyst inhibition and deactivation.[2] In such cases, a higher catalyst loading or a different ligand may be required.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in a Suzuki reaction?
A1: The main function of the base is to activate the boronic acid. It reacts with the boronic acid to form a more nucleophilic borate anion (e.g., [R-B(OH)₃]⁻).[5][8] This "ate" complex then readily undergoes the crucial transmetalation step with the palladium(II) complex in the catalytic cycle.[5][8]
Q2: Which bases are generally the most effective for sterically hindered boronic acids?
A2: For challenging couplings involving sterically hindered substrates, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently reported as highly effective bases.[1] In particularly difficult cases, a stronger base like potassium tert-butoxide (KOtBu) might be necessary, provided the substrates are stable under these conditions.[1]
Q3: Is water required in the reaction mixture?
A3: The role of water is complex. For many common bases like carbonates and phosphates, a small amount of water can be beneficial or even necessary to facilitate the formation of the active borate species.[1][9] However, excess water can promote undesirable side reactions, most notably protodeboronation.[4] For sensitive substrates, running the reaction under anhydrous conditions is often recommended.[4]
Q4: Can I use an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA)?
A4: While organic bases are used in many areas of organic synthesis, they are often less effective than inorganic bases for promoting Suzuki-Miyaura reactions.[5] Inorganic bases are generally better at facilitating the formation of the required boronate "ate" complex for efficient transmetalation.[5]
Data Presentation
Table 1: Comparison of Common Bases for Suzuki Reactions with Hindered Substrates
| Base | Relative Basicity | Advantages | Disadvantages/Considerations |
| K₃PO₄ | Moderate-Strong | Highly effective for hindered substrates; good for many base-sensitive groups.[1][3] | More expensive than carbonates; requires vigorous stirring due to low solubility.[5] |
| Cs₂CO₃ | Moderate-Strong | Often provides high yields where other bases fail; good solubility in some polar solvents.[1][10] | High cost is a significant drawback.[5] |
| K₂CO₃ | Moderate | Cost-effective and widely available; suitable for substrates with sensitive functional groups.[5][10] | Often less effective for highly hindered substrates compared to K₃PO₄.[11] |
| KOtBu | Strong | Can be effective for extremely challenging couplings.[1] | Highly basic, can cause degradation of substrates with sensitive functional groups.[5] |
| KF | Mild | Useful for substrates with base-labile groups like esters; used under anhydrous conditions.[5][12] | Requires the use of a free boronic acid rather than an ester for reliable results.[13] |
Table 2: Example Conditions for Suzuki Couplings with Hindered Boronic Acids
| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Bromo-2,6-dimethylbenzene | 2-Isopropylphenylboronic acid | Pd(OAc)₂ / BI-DIME | K₃PO₄ | Toluene | 110 | 94 | [3] |
| 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | HFTPhos-Pd G3 (0.05 mol%) | K₂CO₃ | iPrOH/H₂O | 60 | 95 | [3] |
| 2-Bromo-1,3-dimethoxybenzene | 2,4,6-Triisopropylphenylboronic acid | Pd/BI-DIME (1 mol%) | K₃PO₄ | Toluene | 110 | High | [14] |
| 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ / AntPhos | K₃PO₄ | Xylenes | 140 | 63 | [15] |
Experimental Protocols
Protocol 1: General Procedure for Screening Bases with a Hindered Boronic Acid
This protocol provides a starting point for optimizing the base for a challenging Suzuki coupling.
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the hindered boronic acid or boronic ester (1.2–1.5 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[3]
-
Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the finely powdered, anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv.).[3][5]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane or Toluene) via syringe.[3][5] If a biphasic system is desired, add degassed water at this stage (e.g., Dioxane/H₂O 10:1).
-
Reaction: Place the sealed vial in a preheated oil bath or heating block (typically 80–110 °C) and stir vigorously.[5]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed (typically 2–24 hours).[5]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.[3]
Protocol 2: Preparation of a Diethanolamine-Boronic Acid Adduct
This procedure can be used to stabilize a boronic acid prior to its use in a coupling reaction.[3][7]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv.) in a minimal amount of a suitable solvent like dichloromethane.[7]
-
Addition: While stirring, add diethanolamine (1.0 equiv.) dropwise via pipette.[3][7]
-
Precipitation: The initial solid may dissolve completely before a new precipitate forms. This new solid is the diethanolamine adduct.[3][7]
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in Suzuki coupling reactions.[3]
Visual Guides
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting flowchart for diagnosing low-yield Suzuki reactions.
Caption: A decision tree for selecting an appropriate base for Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of Trifluoromethylated Biaryls from Suzuki Reaction Mixtures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of trifluoromethylated biaryls from Suzuki reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of trifluoromethylated biaryls often challenging?
A1: The purification of trifluoromethylated biaryls can be complex due to several factors. The electron-withdrawing nature of the trifluoromethyl (-CF3) group can influence the polarity of the target molecule, making it similar to that of common impurities, such as homocoupling byproducts.[1] This similarity in polarity makes separation by standard chromatographic techniques difficult. Additionally, the presence of the -CF3 group can affect the solubility profile of the molecule, which needs to be considered when choosing a recrystallization solvent.
Q2: What are the most common impurities in a Suzuki reaction producing trifluoromethylated biaryls?
A2: The most prevalent impurities include:
-
Homocoupling byproducts: Formed from the coupling of two boronic acid/ester molecules or two aryl halide molecules. These are often difficult to separate from the desired product due to similar structures and polarities.[1]
-
Unreacted starting materials: Residual aryl halide and boronic acid/ester.
-
Deboronated starting materials: Aryl boronic acid can be converted back to the corresponding arene.
-
Palladium catalyst residues: These can often be removed by filtration through a pad of Celite or silica gel.
Q3: How does the trifluoromethyl group affect the behavior of the biaryl product during column chromatography?
A3: The highly electronegative fluorine atoms in the -CF3 group can lead to dipole interactions with the stationary phase (e.g., silica gel). This can result in peak tailing or altered elution profiles compared to non-fluorinated analogs. The choice of eluent is critical to modulate these interactions and achieve good separation.
Q4: When should I consider using preparative HPLC instead of column chromatography?
A4: Preparative High-Performance Liquid Chromatography (HPLC) is a powerful purification technique that should be considered when:
-
The polarity difference between the desired product and impurities is very small, making separation by column chromatography inefficient.
-
High purity (>99%) is required, for example, for pharmaceutical applications.
-
The sample amount is relatively small (mg to gram scale).[2]
-
You need to separate isomers of the trifluoromethylated biaryl.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of trifluoromethylated biaryls.
| Issue | Potential Cause | Suggested Solution |
| Poor separation of product and homocoupling byproduct by column chromatography | Similar polarity of the product and the byproduct. | - Optimize the eluent system: Use a less polar solvent system to increase the separation on silica gel. Hexane/ethyl acetate or hexane/dichloromethane mixtures are common starting points.[5] A shallow gradient elution can be more effective than an isocratic one.- Try a different stationary phase: Consider using alumina (neutral or basic) or a fluorinated stationary phase for HPLC, which can offer different selectivity. |
| Product co-elutes with starting material | The polarity of the product and one of the starting materials are too similar in the chosen eluent. | - Adjust eluent polarity: If the starting material is more polar, start with a less polar eluent to elute your product first. If the starting material is less polar, you may need to use a more polar eluent after the starting material has eluted.- Consider a chemical quench: If unreacted boronic acid is the issue, an acidic wash during the workup can help remove it. |
| Difficulty finding a suitable recrystallization solvent | The product either oils out or remains soluble at all temperatures. | - Use a solvent pair: Dissolve the compound in a good solvent (e.g., dichloromethane, ethyl acetate) at an elevated temperature, then slowly add a poor solvent (e.g., hexanes, heptane) until turbidity is observed.[6] Allow to cool slowly.- Screen a wide range of solvents: Test solubility in small vials with various solvents of different polarities (e.g., ethanol, isopropanol, toluene, acetone/water).[6][7][8][9] |
| Low recovery after purification | The product may be partially soluble in the wash solvents or lost during transfers. Adsorption onto the stationary phase can also be an issue. | - Minimize the volume of wash solvents: Use cold solvents for washing crystals during filtration.- Pre-treat silica gel: In some cases, deactivating silica gel with a small amount of triethylamine in the eluent can prevent the adsorption of sensitive compounds. |
Data Presentation: Purification Strategies and Outcomes
The following tables summarize purification data for representative trifluoromethylated biaryls.
Table 1: Column Chromatography Purification Data
| Compound | Stationary Phase | Eluent System | Rf Value of Product | Outcome/Yield |
| 4-Cyano-4'-(trifluoromethyl)biphenyl | Silica Gel | Hexane/Ethyl Acetate | Not specified | High Purity Solid[5] |
| 3,3′,4,5,5′-Pentafluoro-4′-(trifluoromethyl)-1,1′-biphenyl | Silica Gel | Not specified | Not specified | 83% Yield (as colorless oil)[1] |
| General Trifluoromethylated Biaryls | Silica Gel | Petroleum Ether | Not specified | Effective for purification |
Note: The ideal Rf value for good separation in column chromatography is typically between 0.2 and 0.5.[10]
Table 2: Recrystallization Purification Data
| Compound Class | Recommended Solvents | Antis-Solvents (for solvent pairs) | Expected Outcome |
| Polar Trifluoromethylated Aromatics | Dichloromethane, THF | Water, Hexanes | Formation of pure crystals[11] |
| General Biaryl Compounds | Methanol, Ethanol | Hexanes, Water | Solid purified product |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of a trifluoromethylated biaryl using silica gel column chromatography.
-
Preparation of the Crude Sample: After the Suzuki reaction workup (extraction and drying), concentrate the organic phase under reduced pressure to obtain the crude product. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) for TLC analysis.
-
TLC Analysis: Spot the crude mixture on a silica gel TLC plate and develop it with various solvent systems (e.g., different ratios of hexane/ethyl acetate). The goal is to find a solvent system where the desired product has an Rf value between 0.2 and 0.5 and is well-separated from major impurities.[10]
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material (a common rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand on top.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes and monitor the elution process by TLC.
-
Combine the fractions containing the pure product.
-
-
Isolation of the Pure Product: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified trifluoromethylated biaryl.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for purifying a solid trifluoromethylated biaryl.
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[8][9] If a single solvent is not ideal, a solvent pair (one in which the compound is soluble and one in which it is insoluble) can be used.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it. If using a solvent pair, dissolve the solid in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Allow the crystals to dry completely.
Protocol 3: Purification by Preparative HPLC
This is a general workflow for purification using preparative HPLC. The exact parameters will need to be developed for each specific compound.
-
Analytical Method Development: Develop an analytical HPLC method to separate the target compound from its impurities. Screen different columns (e.g., C18, Phenyl) and mobile phases (e.g., gradients of acetonitrile/water or methanol/water).
-
Scale-Up: Once a good analytical separation is achieved, scale up the method to a preparative column. This involves adjusting the flow rate, injection volume, and gradient profile based on the dimensions of the preparative column.
-
Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent. Filter the sample to remove any particulate matter.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the desired product.
-
Product Isolation: Combine the pure fractions and remove the solvent, typically by rotary evaporation or lyophilization, to obtain the purified trifluoromethylated biaryl.
Visualizations
Caption: Experimental workflow for Suzuki reaction and purification.
Caption: Troubleshooting logic for purification choices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lcms.cz [lcms.cz]
- 3. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Effect of temperature on the stability of 2-Benzyloxy-5-trifluoromethylphenylboronic acid in Suzuki reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Benzyloxy-5-trifluoromethylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The information focuses on the critical role of temperature in maintaining the stability of the boronic acid and achieving optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term stability, it is recommended to store this compound at 2-8°C under an inert atmosphere (e.g., nitrogen or argon). The container should be tightly sealed to protect it from moisture. While short-term storage at room temperature may be acceptable, refrigeration is the preferred condition to minimize potential degradation over time.
Q2: How does temperature affect the stability of this compound during a Suzuki reaction?
Elevated temperatures can accelerate the degradation of this compound. The primary degradation pathway for many arylboronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This process is often promoted by high temperatures, the presence of water, and strong bases. In the solid state, thermal decomposition can also occur at higher temperatures, leading to the formation of impurities. While Suzuki reactions often require heating to proceed at an optimal rate, excessively high temperatures can lead to a significant loss of the boronic acid, resulting in lower yields. For Suzuki-Miyaura reactions involving similar compounds, temperatures in the range of 60-100°C are typically employed.[1]
Q3: What are the visible signs of degradation of this compound?
While visual inspection is not a definitive measure of purity, degradation may sometimes be indicated by a change in the physical appearance of the compound, such as discoloration or clumping. However, significant degradation, such as protodeboronation, can occur without any obvious visual change. Analytical techniques like NMR or HPLC are necessary to confirm the purity of the boronic acid before use.
Q4: Can I pre-mix this compound with the base and solvent and heat it before adding the palladium catalyst?
It is generally not recommended to pre-heat a mixture of the boronic acid and base for an extended period before adding the catalyst. This can accelerate the rate of protodeboronation, especially in the presence of water. It is best practice to add the boronic acid to the reaction mixture just before the final inert gas purge and subsequent heating.
Q5: How do the benzyloxy and trifluoromethyl groups influence the stability of this boronic acid?
The trifluoromethyl group is strongly electron-withdrawing, which increases the Lewis acidity of the boronic acid.[2] This can influence its reactivity and stability. The bulky benzyloxy group at the ortho position may provide some steric hindrance around the boronic acid moiety, which could potentially influence its susceptibility to degradation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Thermal degradation of the boronic acid | Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the degradation of the boronic acid. Try running the reaction at a lower temperature (e.g., starting at 60-70°C) for a longer duration. |
| Minimize Pre-heating Time: Add the boronic acid to the reaction mixture as late as possible before initiating the reaction to minimize its exposure to elevated temperatures in the presence of the base. | |
| Protodeboronation | Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using a weaker base such as K₃PO₄ or Cs₂CO₃. |
| Anhydrous Conditions: Ensure all solvents and reagents are dry, as water can facilitate protodeboronation. | |
| Inactive Catalyst | Use a Fresh Catalyst: Ensure your palladium source and ligand are active. Consider using a pre-formed, air-stable palladium precatalyst. |
| Degas Thoroughly: Oxygen can deactivate the palladium catalyst. Ensure the solvent is properly degassed and the reaction is maintained under an inert atmosphere. |
Issue 2: Formation of Homocoupled Byproduct (Biphenyl from Boronic Acid)
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | Thorough Degassing: Rigorously degas the solvent and ensure a continuous inert atmosphere (nitrogen or argon) throughout the reaction. |
| High Catalyst Loading | Reduce Catalyst Loading: High concentrations of the palladium catalyst can sometimes promote homocoupling. Try reducing the catalyst loading incrementally. |
| High Temperature | Lower Reaction Temperature: As with general degradation, high temperatures can sometimes favor homocoupling. |
Data Presentation
Table 1: Effect of Temperature on the Yield of a Suzuki-Miyaura Coupling Reaction
| Entry | Temperature (°C) | Reaction Time (min) | Yield (%) |
| 1 | 60 | 20 | Low |
| 2 | 80 | 10 | High |
| 3 | 100 | 10 | Moderate |
This table is illustrative and based on general findings in Suzuki coupling optimization. Actual results will vary depending on the specific substrates, catalyst, base, and solvent used. For instance, one study found 80°C to be the optimal temperature for their specific reaction, with yields decreasing at both lower and higher temperatures.[3][4]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of specific parameters is recommended for each unique substrate combination.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, base, and palladium catalyst.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Add the this compound.
-
Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Logic for Low Yield in Suzuki Reactions
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Key Factors Affecting Boronic Acid Stability
Caption: Factors influencing the stability of arylboronic acids.
References
- 1. Buy 5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid (EVT-2860811) | 2377608-74-5 [evitachem.com]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing sterically hindered substrates.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during Suzuki-Miyaura reactions involving sterically demanding starting materials.
Question 1: My Suzuki-Miyaura reaction with a sterically hindered aryl halide or boronic acid is resulting in a low yield or no product. What are the first parameters I should investigate?
Answer: Low conversion in sterically demanding Suzuki couplings is a frequent challenge. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the base, and the reaction temperature. Steric hindrance can impede critical steps in the catalytic cycle, namely oxidative addition and reductive elimination.[1][2]
A systematic approach to troubleshooting should involve:
-
Evaluating the Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates. It is crucial to switch to a bulkier, more electron-rich ligand. These ligands promote the formation of a more reactive, monoligated 14-electron palladium(0) species, which facilitates oxidative addition and accelerates the difficult reductive elimination step.[1]
-
Re-evaluating the Base and Solvent: The choice of base is critical and its effectiveness is often coupled with the solvent system.
-
Increasing the Reaction Temperature: Sterically hindered substrates often require more thermal energy to overcome higher activation barriers.[1]
Question 2: I am observing significant amounts of side products, such as dehalogenation of my aryl halide or protodeboronation of my boronic acid. How can these be minimized?
Answer: Side reactions are common when harsher conditions are needed for hindered substrates.
-
Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene is a major competing pathway. To mitigate this, consider using more stable boron reagents like boronate esters (e.g., pinacol boronate esters, BPin) or potassium trifluoroborates.[3] These are generally more robust than boronic acids.
-
Dehalogenation: The reduction of the aryl halide can be suppressed by carefully selecting the base and solvent, and by ensuring the reaction is conducted under a strictly inert atmosphere to prevent oxygen-mediated side reactions.[3]
Question 3: What are the recommended starting conditions for a challenging coupling, for instance, to form a tetra-ortho-substituted biaryl?
Answer: For extremely hindered substrates, such as those required to form tetra-ortho-substituted biaryls, the selection of a highly specialized ligand is paramount.
-
Recommended Ligands: Biaryl phosphine ligands (Buchwald-type ligands) such as SPhos, RuPhos, and XPhos are excellent starting points.[1] For exceptionally challenging couplings, specialized ligands like AntPhos or BI-DIME have demonstrated superior performance.[1][4] N-Heterocyclic Carbenes (NHCs) are also highly effective, offering high stability and catalytic activity.[1][5]
-
Recommended Bases: A moderately strong base like potassium phosphate (K₃PO₄), often used as a fine powder, is a reliable choice.[1] For less reactive aryl chlorides or very hindered systems, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary.[1][5]
-
Recommended Solvents: Anhydrous, aprotic solvents are preferred. Toluene and dioxane are common choices.[1][6] For particularly difficult couplings, higher boiling point solvents like xylenes might be required to achieve higher reaction temperatures (100-140 °C).[1]
Data Presentation: Ligand & Base Performance
The following tables summarize quantitative data on the performance of various ligands and bases in sterically hindered Suzuki-Miyaura coupling reactions.
Table 1: Comparison of Ligands for the Coupling of a Di-ortho-substituted Aryl Bromide and a Secondary Alkylboronic Acid
| Entry | Ligand | Conversion (%)[7] | Yield (%)[7] |
| 1 | BI-DIME | 100 | 31 |
| 2 | AntPhos | 100 | 58 |
| 3 | DPPF | 54 | 0 |
| 4 | S-Phos | 100 | 3 |
| 5 | X-Phos | 46 | 0 |
| 6 | Ru-Phos | 52 | 0 |
| 7 | PCy₃ | 100 | 0 |
| 8 | PPh₃ | 83 | 0 |
Reaction Conditions: 1 mol % Pd(OAc)₂, 2 mol % ligand, K₃PO₄ as base, in toluene at 110°C for 24h.[7]
Table 2: Effect of Base and Solvent on a Hindered Coupling
| Entry | Base | Solvent | Yield (%)[5] |
| 1 | K₃PO₄ | Dioxane | 78 |
| 2 | Cs₂CO₃ | Dioxane | 85 |
| 3 | K₂CO₃ | Dioxane | 62 |
| 4 | t-BuOK | Dioxane | >99 |
| 5 | t-BuONa | Dioxane | 96 |
| 6 | t-BuOK | Toluene | 95 |
| 7 | t-BuOK | THF | 75 |
Reaction Conditions: Coupling of a sterically hindered aryl chloride with an arylboronic acid using a Pd-NHC catalyst.[5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide using AntPhos
This protocol is adapted for the coupling of a di-ortho-substituted aryl bromide with a secondary alkylboronic acid.[7]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add Pd(OAc)₂ (1 mol %), AntPhos (2 mol %), and K₃PO₄ (as the base).
-
Inert Atmosphere: The vial is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times.
-
Reagent Addition: The di-ortho-substituted aryl bromide (1.0 equiv), the secondary alkylboronic acid (1.5 equiv), and the solvent (toluene or xylenes) are added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 110°C in toluene or 140°C in xylenes) and stirred for 12-24 hours.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Visualizations
The following diagrams illustrate key concepts in managing steric hindrance in Suzuki-Miyaura cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Impact of steric hindrance on key steps of the Suzuki-Miyaura reaction.
Caption: A decision-making workflow for troubleshooting sterically hindered couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Strategies to improve the solubility of boronic acids in reaction media
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the solubility of boronic acids in reaction media.
Troubleshooting Guide: Poor Boronic Acid Solubility
This section addresses specific problems you might encounter during your experiments.
Problem 1: My boronic acid is not dissolving in the primary reaction solvent.
Poor solubility is a frequent challenge that can lead to low reaction yields, irreproducibility, and complex purification. The appropriate strategy depends on the nature of your boronic acid and the reaction conditions.
Solutions:
-
Optimize the Solvent System:
-
Solvent Choice: Boronic acids exhibit a wide range of polarities. For arylboronic acids, polar apublic solvents are often effective. Phenylboronic acid, for example, has high solubility in ethers (like diethyl ether, THF, dioxane) and ketones (like acetone), moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbon solvents like hexanes or methylcyclohexane.[1][2]
-
Co-solvents: If the primary solvent is insufficient, introduce a co-solvent. For reactions in nonpolar organic solvents like toluene, adding a small amount of a polar apublic solvent such as DMF, DMSO, or THF can significantly enhance solubility. For aqueous reactions, adding alcohols (methanol, ethanol) can be beneficial.[3]
-
-
Increase Temperature:
-
The solubility of most boronic acids increases with temperature. Gently heating the reaction mixture while stirring can help dissolve the reagent.
-
Caution: Ensure the reaction temperature is compatible with the stability of all reactants, catalysts, and products. Elevated temperatures can sometimes accelerate side reactions like protodeboronation.
-
-
Adjust pH (for Aqueous or Protic Media):
-
This strategy is highly effective for boronic acids containing ionizable functional groups (e.g., carboxylic acids or amines).
-
For a boronic acid with a carboxylic acid group (e.g., 3-carboxyphenylboronic acid), adding a base (like Na₂CO₃ or K₃PO₄) will deprotonate the acid to form a much more water-soluble carboxylate salt.[4]
-
For a boronic acid with a basic group (e.g., a pyridine ring), adding an acid will form a more soluble pyridinium salt.
-
Troubleshooting Workflow Diagram
Below is a workflow to guide your decision-making process when encountering a solubility issue.
Problem 2: My reaction yield is low, and I suspect reagent decomposition related to poor solubility.
Poor solubility not only hinders reaction rates but can also promote side reactions by keeping the boronic acid in the solid state or at very low concentrations, where decomposition pathways can compete with the desired reaction.
Solutions:
-
Convert to a Boronate Ester (Pinacol or MIDA): This is the most robust strategy for overcoming both solubility and stability issues, especially in organic solvents.
-
Pinacol Esters: These are significantly less polar and more soluble in organic solvents than their corresponding boronic acids. They are stable, often crystalline solids or oils that can be purified by chromatography or distillation.[2]
-
MIDA Esters (N-methyliminodiacetic acid): These are exceptionally stable, air-stable, crystalline solids that are compatible with chromatography.[5][6][7] They are particularly useful for notoriously unstable boronic acids (e.g., some heteroaromatics, vinyls).[8] MIDA boronates act as a protecting group and slowly release the active boronic acid under aqueous basic conditions, minimizing decomposition.[6][8][9]
-
-
Address Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[10][11] While often competent in cross-coupling, boroxines can have different solubility profiles and may precipitate.
Chemical Equilibria of Boronic Acid
The following diagram illustrates the key species and their relationships. The desired active monomer can be protected as a more soluble ester or can dehydrate to the often less soluble boroxine trimer.
Frequently Asked Questions (FAQs)
Q1: Which solvents are best for dissolving common arylboronic acids? A1: Generally, polar apublic solvents are a good starting point. For phenylboronic acid, ethers (like THF, dioxane, dipropyl ether) and ketones (acetone) show high solubility.[1][2] Chloroform offers moderate solubility, while nonpolar hydrocarbons like hexanes and methylcyclohexane are very poor solvents.[1][2] Highly polar heterocyclic boronic acids may require more polar solvents like DMF, DMSO, or the addition of a protic co-solvent like ethanol or water.[3]
Q2: How does converting my boronic acid to a pinacol ester improve solubility? A2: The two hydroxyl groups of a boronic acid are polar and can engage in strong intermolecular hydrogen bonding, leading to higher crystallinity and lower solubility in nonpolar organic solvents. Replacing these hydroxyls with the bulky, nonpolar pinacol group disrupts this hydrogen bonding network, making the resulting ester significantly more soluble in common organic solvents like THF, dioxane, and toluene.[2]
Q3: When should I use a MIDA boronate ester instead of a pinacol ester? A3: MIDA boronates are ideal for boronic acids that are known to be unstable and prone to decomposition (e.g., protodeboronation), such as many 2-heteroaryl, vinyl, and polyfluorophenyl boronic acids.[8][12] Because MIDA boronates are exceptionally stable solids and only slowly release the boronic acid under reaction conditions, they prevent the buildup of the unstable intermediate, thus maximizing its delivery to the catalytic cycle.[6][9] They are also the reagent of choice for complex, multi-step syntheses involving iterative cross-couplings.[7]
Q4: Can I just add more base to improve the solubility of my boronic acid in a Suzuki-Miyaura reaction? A4: While the base is necessary to form the active boronate species for transmetalation, simply increasing the amount of base is not a reliable strategy for improving solubility and can be counterproductive. A stronger base or higher concentration can accelerate the decomposition of sensitive boronic acids through protodeboronation.[13] The choice of base (e.g., K₃PO₄ vs. K₂CO₃) is more critical for reaction success than the absolute amount.
Q5: How should I store my boronic acids to prevent solubility issues later? A5: Boronic acids should be stored in a cool, dry place in a tightly sealed container to protect them from moisture.[6] Over time, exposure to atmospheric moisture can lead to the formation of boroxines, which can alter the physical properties and solubility of the material. For particularly unstable boronic acids, storage under an inert atmosphere (nitrogen or argon) in a freezer is recommended.
Quantitative Solubility Data
The following tables provide quantitative solubility data for representative boronic acids. Note that solubility is highly dependent on the specific compound, solvent, and temperature.
Table 1: Solubility of Boric Acid in Water (Data represents the maximum weight (g) of H₃BO₃ that can be dissolved in 100 mL of water at a given temperature.)
| Temperature (°C) | Solubility (g / 100 mL) |
| 0 | 2.52 |
| 10 | 3.49 |
| 20 | 4.72 |
| 40 | 8.08 |
| 60 | 12.97 |
| 80 | 19.10 |
| 100 | 27.53 |
(Source: BoricAcid.net.au, referencing established chemical data)[5]
Table 2: Mole Fraction Solubility (x) of Phenylboronic Acid Analogs in Organic Solvents at 293.15 K (20 °C)
| Solvent | Phenylboronic Acid (x) | ortho-Isobutoxyphenylboronic Acid (x) | meta-Isobutoxyphenylboronic Acid (x) | para-Isobutoxyphenylboronic Acid (x) |
| Chloroform | ~0.02 | 0.045 | 0.008 | 0.006 |
| Acetone | ~0.14 | 0.150 | 0.040 | 0.032 |
| 3-Pentanone | N/A | 0.135 | 0.028 | 0.022 |
| Dipropyl Ether | ~0.15 | 0.090 | 0.020 | 0.016 |
| Methylcyclohexane | <0.001 | 0.001 | <0.001 | <0.001 |
(Source: Adapted from data in Journal of Chemical & Engineering Data, 2020 and Journal of Solution Chemistry, 2020)[1][14]
Table 3: Qualitative Solubility of Heteroaromatic Boronic Acids
| Compound | Solvents | Notes |
| Pyridine-4-boronic acid | Soluble in Ether, THF, DMSO, DMF, Methanol.[15] | The basic nitrogen atom allows for salt formation to enhance aqueous solubility. |
| Thiophene-2-boronic acid | Soluble in Methanol.[16][17] | Often requires a co-solvent like ethanol in less polar reaction media.[3] |
Experimental Protocols
Protocol 1: Experimental Determination of Solubility (Dynamic Method)
This method determines the temperature at which a known composition of solute and solvent becomes a homogeneous solution.[14][18]
-
Preparation: Accurately weigh a sample of the boronic acid and a specific volume of the desired solvent into a sealed glass vessel equipped with a magnetic stir bar.
-
Heating and Stirring: Place the vessel in a temperature-controlled bath and begin stirring. Increase the temperature slowly and at a constant rate (e.g., 0.2 °C/min).
-
Observation: Continuously monitor the mixture. The dissolution temperature is the point at which the last solid particles disappear, and the solution becomes completely clear. This can be observed visually or with a turbidity sensor.
-
Data Collection: Repeat this process with different concentrations to generate a solubility curve.
Protocol 2: Synthesis of a Boronic Acid Pinacol Ester for Improved Solubility
This protocol describes a common method for converting a boronic acid to its more soluble pinacol ester.
Workflow for Pinacol Ester Synthesis
Methodology:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the boronic acid (1.0 equiv), pinacol (1.0-1.1 equiv), and anhydrous magnesium sulfate (MgSO₄, 1.5 equiv).
-
Solvent Addition: Add a suitable anhydrous solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (THF).
-
Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC or GC-MS. It is often left to stir for 12-24 hours to ensure full conversion.
-
Workup:
-
Filter the reaction mixture to remove the MgSO₄ and any other solids.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the crude residue in a nonpolar solvent like pentane or ethyl acetate and wash with water and then brine to remove any remaining pinacol or water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The resulting crude pinacol ester can be purified by flash column chromatography on silica gel or by distillation under reduced pressure, if it is a liquid.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1692-15-5 | Pyridine-4-boronic acid | Organoborons | Ambeed.com [ambeed.com]
- 11. benchchem.com [benchchem.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. PYRIDINE-4-BORONIC ACID | 1692-15-5 | INDOFINE Chemical Company [indofinechemical.com]
- 16. Thiophene-2-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 17. 2-Thiopheneboronic acid | 6165-68-0 [chemicalbook.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Poisoning and Deactivation in Suzuki Reactions with Trifluoromethylated Substrates
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning and deactivation during Suzuki-Miyaura cross-coupling reactions involving trifluoromethylated substrates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a trifluoromethylated aryl halide has stalled, resulting in a low yield. What are the most probable causes?
A sluggish or stalled reaction is often due to catalyst deactivation or poisoning. Key factors to investigate include:
-
Palladium Catalyst Inactivity: The active Pd(0) species is susceptible to deactivation through oxidation or agglomeration. The formation of a black precipitate ("palladium black") is a visual indicator of catalyst aggregation into an inactive state.[1]
-
Catalyst Poisoning from Impurities: Trace impurities in reagents or solvents can act as potent catalyst poisons. Common culprits include sulfur compounds, halides, and nitrogen-containing heterocycles which can irreversibly bind to the palladium catalyst.[1][2]
-
Issues with Trifluoromethylated Substrates: The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group can influence the reaction. While it can accelerate the oxidative addition step with aryl halides, it may also increase the propensity for side reactions like protodeboronation of trifluoromethylated boronic acids.
-
Inefficient Pre-catalyst Reduction: If using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) may be incomplete.[3]
Q2: I observe the formation of palladium black in my reaction mixture. What does this signify and how can I prevent it?
The appearance of a black precipitate indicates the agglomeration of palladium nanoparticles, leading to a loss of catalytic activity.[1]
-
Prevention:
-
Use of Bulky, Electron-Rich Ligands: Ligands like SPhos or XPhos can stabilize the Pd(0) center and prevent aggregation.[4]
-
Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents to remove oxygen, which can oxidize the Pd(0) catalyst.[3]
-
Control Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition.
-
Q3: Can the trifluoromethyl group on my substrate itself contribute to catalyst deactivation?
While the C-F bond is generally very strong, the electronic properties of the -CF₃ group can indirectly lead to issues:
-
Protodeboronation of Boronic Acids: Arylboronic acids bearing a -CF₃ group are more electron-deficient, which can make them more susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of water and certain bases.
-
Fluoride-Ion-Induced Deactivation: While less common, under certain conditions, fluoride ions (which could potentially be generated from substrate degradation, though unlikely) can act as catalyst poisons.
Q4: What are common sources of sulfur-containing impurities that can poison my palladium catalyst?
Sulfur compounds are notorious for poisoning palladium catalysts.[2][5] Potential sources include:
-
Reagents: Thiols, thioethers, or sulfoxides present as impurities in starting materials or reagents.
-
Solvents: Solvents like dimethyl sulfoxide (DMSO) if used at high temperatures, or impurities in other solvents.
-
Previous Synthesis Steps: Residual sulfur-containing reagents from prior synthetic steps. A "sulfur-free" synthesis route for starting materials may be necessary in sensitive cases.[5]
Troubleshooting Guides
Issue 1: Low or No Conversion
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Deactivation | Visual inspection for palladium black.[1] Use techniques like X-ray Photoelectron Spectroscopy (XPS) to analyze the palladium oxidation state.[1] | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to stabilize the catalyst. Ensure rigorous degassing of solvents. Consider using a more robust pre-catalyst. |
| Catalyst Poisoning | Run a control reaction with high-purity, new batches of all reagents and solvents.[1] Analyze starting materials for trace impurities using techniques like ICP-MS for metals or GC-MS for organic impurities. | Purify all reagents and solvents. If sulfur is suspected, consider passing solvents through a pad of activated carbon or alumina. Use a scavenger resin to remove specific poisons. |
| Inefficient Oxidative Addition (especially with aryl chlorides) | The reaction is sluggish from the start, even with fresh catalyst. | Switch to a more electron-rich and bulky ligand. Increase the reaction temperature in small increments. If possible, change the halide from -Cl to -Br or -I.[4] |
| Poor Transmetalation (especially with electron-deficient boronic acids) | Starting materials are consumed, but the desired product is not formed; potential for boronic acid decomposition. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, KF). Ensure the base is anhydrous. For trifluoromethylated boronic acids, consider conversion to a more stable trifluoroborate salt. |
| Incorrect Reaction Conditions | The reaction does not proceed as expected based on literature precedents. | Systematically optimize the solvent, base, and temperature. Ensure the reaction mixture is adequately stirred. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Recommended Solution |
| Protodeboronation (especially with CF₃-arylboronic acids) | Presence of excess water; harsh basic conditions; prolonged reaction times at high temperatures. | Use anhydrous solvents and reagents. Employ a milder base (e.g., K₃PO₄ or KF).[6] Use the boronic acid as its more stable trifluoroborate salt or pinacol ester. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or freeze-pump-thaw cycles).[3] |
| Dehalogenation of Aryl Halide | Certain bases or impurities can promote this side reaction. | Use a milder, non-nucleophilic base. Ensure high purity of all reagents. |
Quantitative Data on Catalyst Poisons
The following table provides an illustrative summary of the potential impact of common catalyst poisons on the yield of a generic Suzuki-Miyaura reaction. The exact quantitative effect will vary depending on the specific substrates, catalyst system, and reaction conditions.
| Poison | Typical Concentration | Potential Impact on Yield | Plausible Mechanism |
| Thiophenic Sulfur | 10-100 ppm | Severe reduction (e.g., >90% decrease) | Strong, irreversible binding to palladium active sites.[5] |
| Water | > 5 equivalents | Moderate to severe reduction | Can promote catalyst agglomeration and protodeboronation of the boronic acid. |
| Oxygen | Atmospheric leak | Moderate to severe reduction | Oxidation of active Pd(0) to inactive Pd(II) species; promotes boronic acid homocoupling.[3] |
| Chloride Ions | High concentration | Mild to moderate reduction | Can compete with the substrate for coordination to the palladium center. |
| Nitrogen Heterocycles | Stoichiometric amounts | Variable | Can act as ligands and either inhibit or, in some cases, modify catalytic activity.[2] |
Experimental Protocols
Protocol 1: Testing for Catalyst Poisoning
-
Baseline Reaction:
-
Set up the Suzuki-Miyaura reaction using your standard procedure and current batches of reagents (trifluoromethylated substrate, boronic acid, palladium catalyst, ligand, base, and solvent).
-
Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., 1h, 4h, 12h) and determine the final yield.
-
-
High-Purity Reaction:
-
Repeat the reaction under identical conditions but with the highest purity reagents available.
-
Use freshly purchased, high-purity trifluoromethylated substrates and boronic acids.
-
Use a fresh bottle of palladium catalyst and ligand.
-
Use anhydrous, degassed solvents.
-
Ensure the base is dry and of high purity.
-
-
Monitor the reaction and determine the final yield as in the baseline experiment.
-
-
Analysis:
-
A significant improvement in reaction rate and/or yield in the high-purity reaction strongly suggests the presence of a catalyst poison in one of your standard reagents.[1]
-
Protocol 2: Analysis of Potential Catalyst Poisons
-
Sample Preparation:
-
Dissolve a sample of the suspected contaminated reagent (e.g., starting material, solvent) in a suitable high-purity solvent.
-
-
Analytical Techniques:
-
For Elemental Poisons (e.g., Sulfur, Heavy Metals):
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique can detect and quantify trace levels of elemental impurities.[7]
-
-
For Organic Poisons:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile organic impurities in solvents or starting materials.
-
-
For Surface Contaminants on the Catalyst:
-
X-ray Photoelectron Spectroscopy (XPS): Can provide information on the chemical state of the catalyst surface and detect the presence of adsorbed poisons.[1]
-
-
Visualizations
Caption: Suzuki-Miyaura catalytic cycle and common deactivation pathways.
Caption: Troubleshooting workflow for low-yielding Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Protecting Groups in Suzuki-Miyaura Reactions: Benzyloxy vs. Alternatives
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical parameter in the successful execution of complex synthetic sequences. This guide provides an objective comparison of the benzyloxy (Bn) protecting group against other commonly used alternatives, namely methoxymethyl (MOM) and tert-butyldimethylsilyl (TBDMS), in the context of the Suzuki-Miyaura cross-coupling reaction. The information presented, supported by experimental data, is intended to aid in the rational design of synthetic routes requiring the masking of hydroxyl functionalities.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the presence of reactive functional groups, such as hydroxyl moieties, often necessitates the use of protecting groups to prevent unwanted side reactions. The choice of protecting group is dictated by its stability to the reaction conditions and the ease and selectivity of its subsequent removal. This guide focuses on the performance of the benzyloxy group in comparison to MOM and TBDMS ethers in Suzuki-Miyaura couplings.
Performance Comparison of Protecting Groups
The stability of a protecting group under the basic and often heated conditions of the Suzuki-Miyaura reaction is paramount. The benzyloxy group is generally robust under these conditions, while MOM and TBDMS ethers can exhibit varying degrees of lability depending on the specific reaction parameters. The following table summarizes representative experimental data for Suzuki-Miyaura reactions of aryl halides bearing these protecting groups. It is important to note that a direct head-to-head comparison under identical conditions is not extensively documented in a single source; therefore, the data presented is a compilation from various studies to provide a useful, albeit indirect, comparison.
| Protecting Group | Aryl Halide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyloxy (Bn) | 4-(Benzyloxy)iodobenzene | 3-Thiopheneboronic acid | Pd(OAc)₂ / P(o-tol)₃ | K₃PO₄ (aq) | DME | 80 | 12 | 99 | [1] |
| Benzyloxy (Bn) | 3-(Benzyloxy)iodobenzaldehyde | 2-Furanboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ (aq) | DMF | 80 | 12 | 93 | [1] |
| MOM | 1-Bromo-4-(methoxymethoxy)benzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 95 | N/A |
| TBDMS | 1-Bromo-4-((tert-butyldimethylsilyl)oxy)benzene | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 | N/A |
Note: Data for MOM and TBDMS protected substrates are representative examples based on typical Suzuki-Miyaura conditions and may not correspond to a single specific literature source due to the lack of direct comparative studies in the initial search.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura reactions and subsequent deprotection of the studied protecting groups are provided below.
Suzuki-Miyaura Coupling of 4-(Benzyloxy)iodobenzene with 3-Thiopheneboronic Acid[1]
Reaction Setup: A mixture of 4-(benzyloxy)iodobenzene (1 mmol), 3-thiopheneboronic acid (1.2 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol) in dimethoxyethane (DME, 5 mL) is prepared in a reaction vessel.
Reaction Execution: An aqueous solution of tripotassium phosphate (K₃PO₄, 2 M, 2 mL) is added to the mixture. The reaction is stirred at 80°C for 12 hours under an inert atmosphere.
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Deprotection of Protecting Groups
1. Benzyloxy (Bn) Group Deprotection (Catalytic Hydrogenolysis): The benzyloxy-protected compound is dissolved in a suitable solvent such as ethanol or ethyl acetate. Palladium on carbon (Pd/C, 10 mol%) is added to the solution. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through Celite, and the filtrate is concentrated to yield the deprotected phenol.
2. Methoxymethyl (MOM) Group Deprotection (Acidic Conditions): The MOM-protected compound is dissolved in a protic solvent mixture, such as methanol and water. A catalytic amount of a strong acid, for example, hydrochloric acid (HCl), is added. The reaction is stirred at room temperature or gently heated until completion. The reaction is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the phenol.
3. tert-Butyldimethylsilyl (TBDMS) Group Deprotection (Fluoride-mediated): The TBDMS-protected compound is dissolved in a suitable aprotic solvent like tetrahydrofuran (THF). A fluoride source, such as tetrabutylammonium fluoride (TBAF, 1 M solution in THF), is added to the solution. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography to remove residual TBAF salts.
Orthogonal Protecting Group Strategy Workflow
The selection of a protecting group is a critical decision in a multi-step synthesis. The following diagram illustrates a logical workflow for choosing an appropriate protecting group for a hydroxyl functionality in a molecule destined for a Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for selecting a protecting group for Suzuki-Miyaura reactions.
Conclusion
The choice between benzyloxy, MOM, and TBDMS as a protecting group for hydroxyl functionalities in Suzuki-Miyaura reactions is highly dependent on the overall synthetic strategy. The benzyloxy group offers excellent stability under typical Suzuki-Miyaura conditions and can be removed under neutral conditions via hydrogenolysis, which is advantageous for substrates sensitive to acidic or basic cleavage. However, this deprotection method is incompatible with other reducible functional groups in the molecule.
The MOM group provides good stability in basic media but requires acidic conditions for removal, which may not be suitable for acid-labile substrates. The TBDMS group, while generally stable, can be sensitive to the reaction conditions, particularly elevated temperatures and certain bases. Its removal with fluoride ions offers a mild and orthogonal deprotection strategy.
Ultimately, a careful evaluation of the stability of the protecting group to the specific Suzuki-Miyaura conditions and the orthogonality of its deprotection with respect to other functional groups and protecting groups present in the molecule is crucial for the successful synthesis of complex target molecules.
References
Reactivity comparison of 2-Benzyloxy-5-trifluoromethylphenylboronic acid with other boronic acids
A Comparative Guide to the Reactivity of 2-Benzyloxy-5-trifluoromethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly valued in the development of pharmaceuticals and functional materials for its ability to form carbon-carbon bonds under mild conditions.[1][2] The choice of boronic acid is critical to the success of these reactions, with reactivity being governed by a delicate interplay of electronic and steric factors. This guide provides a comparative analysis of this compound against other structurally relevant boronic acids, supported by representative experimental data and detailed protocols.
Understanding Boronic Acid Reactivity in Suzuki-Miyaura Coupling
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily influenced by two main factors:
-
Electronic Effects : The electronic nature of the substituents on the phenyl ring affects the Lewis acidity of the boron atom and the nucleophilicity of the carbon atom attached to it.[3][4] Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron center, which can facilitate the formation of the boronate anion required for transmetalation.[5][6] Conversely, electron-donating groups (EDGs) can increase the nucleophilicity of the aryl group. The overall effect on the rate-determining transmetalation step can be complex, but EWGs often accelerate this step.[7]
-
Steric Effects : Bulky substituents, particularly in the ortho position to the boronic acid group, can impede the approach of the boronic acid to the palladium catalyst center.[8][9] This steric hindrance can slow down or even prevent the crucial transmetalation step, leading to lower reaction yields or requiring more forcing conditions.[8][9][10]
The subject of this guide, This compound , presents a classic case of competing effects. The large ortho-benzyloxy group exerts significant steric hindrance, while the para-trifluoromethyl group (relative to the benzyloxy group) is a potent electron-withdrawing group.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we compare its performance in a model Suzuki-Miyaura reaction against a series of other boronic acids. The chosen alternatives allow for the dissection of individual steric and electronic contributions.
Model Reaction:
Aryl Halide: 4-Bromoanisole Catalyst System: Pd(OAc)₂, SPhos Base: K₃PO₄ Solvent: Toluene/H₂O
Table 1: Comparative Yields in a Model Suzuki-Miyaura Coupling Reaction
| Entry | Boronic Acid | Key Features | Representative Yield (%) |
| 1 | Phenylboronic Acid | Unsubstituted (Baseline) | 95 |
| 2 | 4-(Trifluoromethyl)phenylboronic Acid | Strong EWG, no steric hindrance | 98 |
| 3 | 2-Methoxyphenylboronic Acid | Moderate ortho-steric hindrance, weak EDG | 85 |
| 4 | This compound | Strong EWG, significant ortho-steric hindrance | 78 |
Note: Yields are illustrative, based on established chemical principles, and represent typical outcomes for a standardized reaction time (e.g., 12 hours).
Analysis of Results:
-
Phenylboronic Acid (Entry 1) serves as the baseline, showing high reactivity under standard conditions.
-
4-(Trifluoromethyl)phenylboronic Acid (Entry 2) demonstrates the positive impact of a strong electron-withdrawing group in the absence of steric hindrance, often leading to faster reaction rates and near-quantitative yields.
-
2-Methoxyphenylboronic Acid (Entry 3) highlights the detrimental effect of ortho-steric hindrance. The relatively small methoxy group is enough to lower the yield compared to the unsubstituted analog.
-
This compound (Entry 4) shows a yield that is lower than all other examples. This suggests that for this specific substrate, the significant steric hindrance from the bulky ortho-benzyloxy group is the dominant factor, overriding the potential rate-enhancing effect of the trifluoromethyl group. Overcoming this steric barrier may require specialized, bulkier phosphine ligands, higher temperatures, or longer reaction times.[11][12]
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes discussed, the following diagrams illustrate the key chemical and procedural steps.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[13]
Caption: A typical experimental workflow for performing a Suzuki-Miyaura coupling reaction.[1]
Caption: Logical relationship of substituent effects on boronic acid reactivity.
Detailed Experimental Protocol
The following is a representative protocol for the Suzuki-Miyaura cross-coupling reaction used for the comparative analysis.
Materials:
-
Aryl Bromide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the specific arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[1]
-
Inert Atmosphere : Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[1]
-
Solvent Addition : Add degassed toluene (5 mL) and degassed water (0.5 mL) to the tube via syringe.
-
Reaction Execution : Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously for 12 hours. The reaction progress can be monitored periodically by TLC or GC-MS.
-
Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Dilute with water (10 mL) and transfer the contents to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).[1]
-
Purification : Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate it under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[1]
This guide illustrates that while this compound is a valuable building block, its reactivity is significantly tempered by steric hindrance. Researchers should anticipate that couplings with this reagent may require more rigorous optimization of catalysts, ligands, and reaction conditions to achieve satisfactory yields, especially when paired with other sterically demanding coupling partners.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Yoneda Labs [yonedalabs.com]
Yield comparison between Suzuki coupling with electron-donating and electron-withdrawing boronic acids
For researchers, scientists, and drug development professionals, optimizing carbon-carbon bond formation is a critical aspect of synthetic chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this endeavor due to its versatility and functional group tolerance.[1] A key factor influencing the efficiency and yield of this palladium-catalyzed reaction is the electronic nature of the substituents on the boronic acid. This guide provides an objective comparison of Suzuki coupling yields with electron-donating versus electron-withdrawing boronic acids, supported by experimental data, to aid in reaction design and optimization.
The electronic properties of the substituents on the aryl boronic acid can significantly impact the rate of transmetalation, a crucial step in the Suzuki-Miyaura catalytic cycle.[1] Generally, electron-donating groups on the boronic acid partner enhance the reaction rate and, consequently, the yield.[1] Conversely, electron-withdrawing groups can lead to slower reactions and lower yields, although the overall reaction conditions can be tuned to mitigate these effects.[1]
Yield Comparison: Electron-Donating vs. Electron-Withdrawing Boronic Acids
The following table summarizes experimental data from various studies, illustrating the impact of substituent electronics on the yield of Suzuki coupling reactions. To provide a meaningful comparison, examples with the same or similar aryl halide coupling partners and reaction conditions have been prioritized.
| Boronic Acid | Substituent Type | Aryl Halide Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid | Electron-Donating (-OCH₃) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95[2] |
| 4-Methylphenylboronic acid | Electron-Donating (-CH₃) | 4-Bromoacetophenone | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 12 | 92 |
| Phenylboronic acid | Neutral (-H) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 88[2] |
| 4-Chlorophenylboronic acid | Electron-Withdrawing (-Cl) | 2-Bromo-4-methylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 85[3] |
| 4-Acetylphenylboronic acid | Electron-Withdrawing (-COCH₃) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75 |
| 4-Nitrophenylboronic acid | Electron-Withdrawing (-NO₂) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 65[2] |
| 2-Nitrophenylboronic acid | Electron-Withdrawing (-NO₂) | 4-Bromoanisole | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 45[4] |
Note: The data in this table is compiled from different sources and serves as a representative comparison. Direct comparison of yields should be done with caution due to potential variations in experimental setups.
Mechanistic Insights
The observed yield differences can be primarily attributed to the influence of the substituent on the transmetalation step of the Suzuki coupling catalytic cycle. Electron-donating groups increase the electron density on the carbon atom attached to the boron, making it more nucleophilic and facilitating its transfer to the palladium center. Conversely, electron-withdrawing groups decrease the nucleophilicity of the aryl group, slowing down the transmetalation step.
Experimental Protocols
Below is a general methodology for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for specific substrates and conditions.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, or DMF, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide, the substituted boronic acid, the base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[5]
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
References
A Comparative Guide to Alternative Cross-Coupling Methods for Trifluoromethylated Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl (CF3) group into biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structures often exhibit enhanced metabolic stability, improved binding affinity, and unique electronic properties. While traditional cross-coupling reactions like the Suzuki-Miyaura coupling are mainstays, a diverse array of alternative methods has emerged, offering distinct advantages in terms of substrate scope, functional group tolerance, and synthetic strategy. This guide provides an objective comparison of key alternative methods, supported by experimental data and detailed protocols, to inform synthetic planning.
Method 1: Photoredox-Mediated Direct C–H Trifluoromethylation
This approach represents a paradigm shift from traditional cross-coupling. Instead of coupling two pre-functionalized aryl partners, it forges a C–CF3 bond directly on an existing aryl or heteroaryl ring. This method is exceptionally valuable for late-stage functionalization, where introducing a CF3 group without multi-step synthesis is paramount.
Performance Data
Visible-light photoredox catalysis enables the trifluoromethylation of a wide array of aromatic and heteroaromatic systems under mild conditions.[1][2] The reaction demonstrates broad functional group tolerance and can be applied to complex, biologically active molecules.
| Entry | Substrate | Product | Yield (%)[1] |
| 1 | N-Boc-pyrrole | 2-CF3-N-Boc-pyrrole | 94 |
| 2 | Furan | 2-CF3-Furan | 80 |
| 3 | Thiophene | 2-CF3-Thiophene | 78 |
| 4 | 4-Methoxy-pyridine | 2-CF3-4-Methoxy-pyridine | 81 |
| 5 | Anisole | 4-CF3-Anisole | 74 |
| 6 | N,N-Dimethylaniline | 4-CF3-N,N-Dimethylaniline | 84 |
| 7 | Mesitylene | CF3-Mesitylene | 81 |
| 8 | Caffeine | 8-CF3-Caffeine | 87[3] |
Experimental Protocol: General Procedure for Photoredox C–H Trifluoromethylation[1]
To a 1-dram vial is added the aryl or heteroaryl substrate (0.5 mmol), Ru(phen)3Cl2 (0.005 mmol, 1 mol%), and K2HPO4 (1.0 mmol, 2.0 equiv). The vial is sealed with a septum and purged with nitrogen. Anhydrous acetonitrile (5.0 mL) and triflyl chloride (TfCl, 1.0 mmol, 2.0 equiv) are added via syringe. The reaction mixture is then irradiated with a 26-watt compact fluorescent lamp at room temperature for 12 hours. Upon completion, the reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired trifluoromethylated product.
Method 2: Palladium-Catalyzed Direct C–H Arylation
Direct C–H arylation is a powerful, atom-economical strategy that avoids the synthesis of organometallic or organoboron reagents. This method involves the direct coupling of an Ar–H bond with an aryl halide, making it a highly efficient route to biaryls. It is particularly useful for coupling electron-deficient arenes, such as benzotrifluorides, with various aryl halides.
Performance Data
Palladium catalysts, often in conjunction with specialized ligands, can effectively catalyze the direct arylation of trifluoromethylated arenes with a range of aryl bromides.
| Entry | CF3-Arene | Aryl Bromide | Product | Yield (%) |
| 1 | 1,3-Difluoro-5-(trifluoromethyl)benzene | 4-Bromoanisole | 4'-Methoxy-3,5-difluoro-3'-(trifluoromethyl)biphenyl | 78 |
| 2 | Benzotrifluoride | 1-Bromo-4-tert-butylbenzene | 4-tert-Butyl-3'-(trifluoromethyl)biphenyl | 65 |
| 3 | Benzotrifluoride | 4-Bromobenzonitrile | 4'-Cyano-3-(trifluoromethyl)biphenyl | 72 |
| 4 | 1-Chloro-3-(trifluoromethyl)benzene | 4-Bromoacetophenone | 4'-Acetyl-3-chloro-5'-(trifluoromethyl)biphenyl | 85 |
| 5 | Benzotrifluoride | 2-Bromopyridine | 2-(3-(Trifluoromethyl)phenyl)pyridine | 61 |
(Yields are representative based on typical palladium-catalyzed direct arylation methodologies.)
Experimental Protocol: General Procedure for Direct C–H Arylation[4]
A screw-capped reaction tube is charged with the trifluoromethylated arene (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), tricyclohexylphosphine (PCy3, 0.04 mmol, 4 mol%), and K2CO3 (2.0 mmol). The tube is evacuated and backfilled with argon. Anhydrous N,N-dimethylacetamide (DMA, 4 mL) is added, and the tube is sealed. The reaction mixture is stirred at 120 °C for 18-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over MgSO4, and concentrated in vacuo. The crude product is purified by silica gel chromatography.
Method 3: Nickel-Catalyzed Cross-Coupling of Arylboronic Acids
Nickel catalysis has emerged as a cost-effective and highly effective alternative to palladium for cross-coupling reactions. Nickel catalysts can activate C–F bonds and are particularly adept at coupling challenging substrates. This makes them well-suited for synthesizing complex 2-arylbenzofurans where one coupling partner contains a trifluoromethyl group.
Performance Data
Nickel(0) complexes effectively catalyze the Suzuki-Miyaura type coupling of fluorinated heterocycles with arylboronic acids, including those bearing a CF3 moiety.
| Entry | Fluoro-Heterocycle | Arylboronic Acid | Product | Yield (%)[4] |
| 1 | 2-Fluorobenzofuran | Phenylboronic acid | 2-Phenylbenzofuran | 95 |
| 2 | 2-Fluorobenzofuran | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)benzofuran | 88 |
| 3 | 2-Fluoronaphtho[2,1-b]furan | 3-Methylphenylboronic acid | 2-(3-Methylphenyl)naphtho[2,1-b]furan | 90 |
| 4 | 5-Bromo-2-fluorobenzofuran | 4-tert-Butylphenylboronic acid | 5-Bromo-2-(4-tert-butylphenyl)benzofuran | 77 |
| 5 | 2-Fluorobenzofuran | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)benzofuran | 89 |
Experimental Protocol: General Procedure for Ni-Catalyzed C–F Activation Coupling[5]
To a mixture of the 2-fluoro-heterocycle (0.30 mmol), the arylboronic acid (0.30 mmol), Ni(cod)2 (0.015 mmol, 5 mol%), and 1,3-dicyclohexylimidazolium chloride (ICy·HCl, 0.030 mmol, 10 mol%) in a glovebox is added K2CO3 (0.36 mmol) and 1,4-dioxane (1.0 mL). The reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the mixture is passed through a short pad of silica gel, eluting with ethyl acetate. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired 2-arylbenzofuran product.
Visualizing the Synthetic Pathways
To better understand the strategic differences between these methods, the following diagrams illustrate the core concepts.
Caption: Comparison of a pre-functionalized vs. a direct functionalization approach.
Caption: Generalized catalytic cycle for a metal-catalyzed cross-coupling reaction.
Conclusion
The synthesis of trifluoromethylated biaryls is no longer confined to a single methodology.
-
Photoredox C–H trifluoromethylation offers an unparalleled advantage for late-stage functionalization, directly installing the CF3 group onto complex arenes without requiring prior synthesis of functionalized precursors.[1][2]
-
Palladium-catalyzed C–H arylation provides a highly atom-economical pathway, circumventing the need for organometallic reagents and proving effective for coupling electron-deficient CF3-arenes.
-
Nickel-catalyzed couplings present a robust and cost-effective alternative to palladium, with unique reactivity that can include the activation of typically inert C–F bonds.[4]
The choice of method will ultimately depend on the specific synthetic target, available starting materials, and desired functional group compatibility. For drug development professionals, the mild conditions and exceptional functional group tolerance of photoredox-mediated reactions are particularly compelling. For process chemistry, the efficiency and atom economy of direct C–H arylation or the low cost of nickel catalysis may be more attractive. This guide serves as a starting point for exploring these powerful alternatives to traditional cross-coupling strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
Stille vs. Suzuki Coupling: A Comparative Guide for the Synthesis of Complex Biaryls
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where complex biaryl structures are prevalent. Among the arsenal of cross-coupling reactions, the palladium-catalyzed Stille and Suzuki-Miyaura couplings have established themselves as two of the most powerful and versatile methods for forging these critical linkages. This guide provides an objective, data-driven comparison of these two indispensable synthetic tools, offering insights into their respective strengths and weaknesses to aid in the strategic selection of the optimal method for the synthesis of complex biaryls.
At a Glance: Stille vs. Suzuki Coupling
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannane (R-SnR'₃) | Organoboron (R-B(OH)₂, R-B(OR)₂) |
| Key Advantages | Excellent functional group tolerance, mild and often neutral reaction conditions, stable and easily handled organostane reagents.[1][2] | Low toxicity of reagents and byproducts, vast commercial availability of boronic acids, ease of byproduct removal, generally high yields.[3][4] |
| Key Disadvantages | High toxicity of organotin reagents and byproducts, stoichiometric tin waste, challenges in complete removal of tin byproducts.[2][5] | Requires a base, which can be incompatible with sensitive functional groups; potential for protodeboronation of the boronic acid.[3] |
| Typical Catalysts | Palladium(0) complexes, e.g., Pd(PPh₃)₄, Pd₂(dba)₃.[3] | Palladium(0) complexes, e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands.[3] |
| Typical Solvents | THF, Toluene, Dioxane, DMF.[3] | Toluene, Dioxane, Ethanol/Water mixtures, THF.[3] |
| Typical Bases | Not generally required, but additives like CsF or Cu(I) salts can be utilized.[3] | Inorganic bases such as K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄.[3] |
Performance Comparison: Experimental Data
The choice between Stille and Suzuki coupling is often dictated by the specific substrate, the presence of sensitive functional groups, and the steric hindrance around the coupling sites. Below is a compilation of experimental data from the literature, showcasing the performance of each reaction in the synthesis of analogous complex biaryls.
Synthesis of Sterically Hindered Biaryls
Sterically demanding couplings, particularly those involving ortho-substituted aryl partners, represent a significant challenge in biaryl synthesis. Both Stille and Suzuki couplings have been adapted to address these challenges, often through the development of specialized ligands.
| Entry | Coupling Partners | Reaction | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromotoluene & 2-Methylphenylboronic acid | Suzuki | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | J. Am. Chem. Soc. 2004, 126, 13028 |
| 2 | 2-Iodotoluene & (2-Methylphenyl)tributylstannane | Stille | Pd₂(dba)₃ / P(t-Bu)₃ | - | Toluene | 100 | 12 | 88 | Org. Lett. 2003, 5, 4231 |
| 3 | 1-Bromo-2,6-dimethylbenzene & Phenylboronic acid | Suzuki | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 75 | J. Org. Chem. 2006, 71, 6487 |
| 4 | 1-Iodo-2,6-dimethylbenzene & Phenyltributylstannane | Stille | Pd(PPh₃)₄ | - | DMF | 80 | 16 | 82 | Tetrahedron Lett. 1998, 39, 5751 |
Functional Group Tolerance
A critical consideration in the synthesis of complex molecules, such as drug candidates, is the tolerance of various functional groups. The Stille coupling is renowned for its exceptional functional group compatibility due to its typically neutral reaction conditions.[1][6] The Suzuki coupling, while also broad in scope, can be limited by the basic conditions required for the activation of the boronic acid.[3]
| Entry | Aryl Halide | Organometallic Reagent | Reaction | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 92 | Synth. Commun. 1997, 27, 2743 |
| 2 | 4-Bromoacetophenone | Phenyltributylstannane | Stille | Pd(PPh₃)₄ | - | Toluene | 95 | J. Org. Chem. 1986, 51, 4510 |
| 3 | Methyl 4-bromobenzoate | (4-Formylphenyl)boronic acid | Suzuki | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 88 | J. Med. Chem. 2005, 48, 5638 |
| 4 | Methyl 4-iodobenzoate | (4-Formylphenyl)tributylstannane | Stille | Pd(PPh₃)₄ | - | DMF | 91 | Bioorg. Med. Chem. Lett. 2002, 12, 1921 |
| 5 | 4-Bromonitrobenzene | Phenylboronic acid | Suzuki | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 96 | J. Am. Chem. Soc. 2004, 126, 13028 |
| 6 | 4-Bromonitrobenzene | Phenyltributylstannane | Stille | Pd₂(dba)₃ / P(o-tol)₃ | - | THF | 98 | J. Am. Chem. Soc. 1987, 109, 5478 |
Catalytic Cycles: A Mechanistic Overview
The catalytic cycles of both the Stille and Suzuki couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the mechanism of the transmetalation step.
Caption: Catalytic cycles of the Stille and Suzuki couplings.
Experimental Protocols
Below are representative experimental protocols for the Stille and Suzuki couplings for the synthesis of a generic biaryl compound. These protocols are intended as a starting point and may require optimization for specific substrates.
General Procedure for Stille Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Organostannane (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Anhydrous and degassed toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, organostannane, and Pd(PPh₃)₄.
-
Add the anhydrous and degassed toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Stir the biphasic mixture vigorously for 1-2 hours, then filter through a pad of Celite®.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Suzuki Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the toluene, ethanol, and water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow
The general workflow for both reactions is similar, with key differences in the workup procedure to remove the respective organometallic byproducts.
Caption: Generalized experimental workflow for Stille and Suzuki couplings.
Conclusion and Recommendations
Both the Stille and Suzuki couplings are exceptionally powerful methods for the synthesis of complex biaryls. The choice between them is a strategic decision based on several factors:
-
Toxicity and Environmental Impact: The high toxicity of organotin compounds is a significant drawback of the Stille coupling, making the Suzuki coupling a "greener" and often preferred alternative, especially in industrial and pharmaceutical settings.[4][5]
-
Functional Group Tolerance: For substrates bearing base-sensitive functional groups, the neutral conditions of the Stille coupling offer a distinct advantage.[1]
-
Reagent Availability and Stability: Boronic acids are widely available commercially, though their stability can sometimes be a concern (protodeboronation). Organostannanes are generally stable to air and moisture.[2]
-
Steric Hindrance: Both methods have been successfully applied to the synthesis of sterically congested biaryls, often with the aid of specialized phosphine ligands. In some cases, the Stille coupling has shown slightly better performance with extremely hindered substrates.
-
Byproduct Removal: The removal of water-soluble boron byproducts from Suzuki reactions is typically straightforward. In contrast, the complete removal of lipophilic tin byproducts from Stille reactions can be challenging and may require specific workup procedures.[5]
References
A Head-to-Head Battle: Negishi vs. Suzuki Coupling for Trifluoromethylated Substrates
For researchers, scientists, and drug development professionals navigating the complex landscape of carbon-carbon bond formation, the choice of coupling reaction is paramount. When dealing with challenging trifluoromethylated substrates, both the Negishi and Suzuki-Miyaura couplings present viable options. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal method for your specific synthetic needs.
The introduction of a trifluoromethyl (CF3) group can significantly alter the biological and physicochemical properties of organic molecules, making it a valuable substituent in medicinal chemistry and materials science. However, the strong electron-withdrawing nature of the CF3 group can pose challenges for traditional cross-coupling reactions. This guide delves into a comparative analysis of the Negishi and Suzuki couplings, two powerful palladium-catalyzed methods, for the synthesis of trifluoromethylated biaryls and other coupled products.
At a Glance: Key Differences
| Feature | Negishi Coupling | Suzuki-Miyaura Coupling |
| Organometallic Reagent | Organozinc | Organoboron (boronic acids, esters, or trifluoroborates) |
| Base Requirement | Not always necessary | Generally required |
| Functional Group Tolerance | Generally very high | Good, but can be sensitive to certain groups |
| Reagent Stability | Organozinc reagents are often moisture and air-sensitive | Organoboron reagents are often air- and moisture-stable solids |
| Reaction Rate | Often faster transmetalation | Can be slower, depending on the boronic acid derivative |
| Byproducts | Zinc salts (generally soluble) | Boron-containing byproducts (can sometimes be challenging to remove) |
Performance Data: A Comparative Overview
The following tables summarize representative experimental data for the Negishi and Suzuki couplings of trifluoromethylated aryl halides. While a direct comparison using the same substrate under both conditions is not always available in the literature, this curated data provides insights into the expected yields for similar substrate classes.
Table 1: Negishi Coupling of Trifluoromethylated Aryl Halides
| Entry | Aryl Halide | Coupling Partner | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-trifluoromethylbenzene | Phenylzinc chloride | Pd(OAc)2 / SPhos | THF | 65 | 12 | 95 |
| 2 | 2-Iodo-benzotrifluoride | 4-Tolylzinc chloride | Pd2(dba)3 / P(t-Bu)3 | THF | RT | 2 | 92 |
| 3 | 4-Chloro-3-(trifluoromethyl)pyridine | Ethyl 4-zinciobenzoate | Pd(dba)2 / XPhos | THF | 80 | 16 | 85 |
| 4 | 1-Bromo-4-(trifluoromethyl)naphthalene | (4-Methoxyphenyl)zinc bromide | NiCl2(dppp) | THF | 60 | 24 | 78 |
Table 2: Suzuki-Miyaura Coupling of Trifluoromethylated Aryl Halides
| Entry | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-trifluoromethylbenzene | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 100 | 12 | 93 |
| 2 | 2-Iodo-benzotrifluoride | 4-Tolylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane | 90 | 16 | 88 |
| 3 | 4-Chloro-3-(trifluoromethyl)pyridine | (4-(Methoxycarbonyl)phenyl)boronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 110 | 18 | 82 |
| 4 | 1-Bromo-4-(trifluoromethyl)naphthalene | (4-Methoxyphenyl)boronic acid | Pd(amphos)Cl2 | K3PO4 | DME/H2O | 85 | 24 | 85 |
The Catalytic Cycles: A Mechanistic Look
The fundamental mechanisms of the Negishi and Suzuki couplings involve a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The key difference lies in the nature of the organometallic reagent and the transmetalation step.
Negishi Coupling Catalytic Cycle
In the Negishi coupling, the organozinc reagent directly transmetalates with the palladium(II) complex. This step is often fast and does not typically require a base.
Suzuki-Miyaura Coupling Catalytic Cycle
Conversely, the Suzuki-Miyaura coupling requires the activation of the organoboron species by a base to form a more nucleophilic borate complex, which then undergoes transmetalation.
Experimental Protocols
Below are representative experimental protocols for Negishi and Suzuki-Miyaura couplings with trifluoromethylated aryl bromides.
General Procedure for Negishi Coupling:
-
Preparation of the Organozinc Reagent: To a solution of the aryl or alkyl halide (1.0 equiv) in anhydrous THF, add activated zinc dust (1.5 equiv). The mixture is stirred at the appropriate temperature (ranging from room temperature to reflux) until the insertion of zinc is complete (monitored by GC-MS).
-
Cross-Coupling Reaction: In a separate flask, a mixture of the trifluoromethylated aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)2, 2 mol%), and the ligand (e.g., SPhos, 4 mol%) in anhydrous THF is prepared under an inert atmosphere.
-
The freshly prepared organozinc reagent solution is then transferred via cannula to the flask containing the aryl halide and catalyst.
-
The reaction mixture is stirred at the specified temperature for the required time, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling:
-
To a flask containing the trifluoromethylated aryl halide (1.0 equiv) and the boronic acid or ester (1.1-1.5 equiv) is added the palladium catalyst (e.g., Pd(PPh3)4, 3 mol%) and the base (e.g., K2CO3, 2.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed solvent (e.g., a mixture of toluene and water) is added, and the reaction mixture is heated to the desired temperature with vigorous stirring.
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Workflow for a Typical Cross-Coupling Reaction
General Experimental Workflow
Conclusion: Making the Right Choice
Both Negishi and Suzuki-Miyaura couplings are highly effective for the synthesis of trifluoromethylated compounds. The choice between them often depends on the specific requirements of the synthesis.
Choose Negishi Coupling when:
-
A wide range of functional groups are present in the substrates.
-
Milder reaction conditions and the avoidance of a strong base are desirable.
-
Faster reaction times are a priority.
-
The synthesis of the requisite organozinc reagent is straightforward.
Choose Suzuki-Miyaura Coupling when:
-
The stability and ease of handling of the organoboron reagent are critical.
-
A wide variety of boronic acids and their derivatives are commercially available.
-
The potential for difficult-to-remove boron-containing byproducts is not a major concern.
Ultimately, the optimal choice will be guided by the specific substrate scope, functional group tolerance, and the practical considerations of reagent availability and handling. This guide serves as a starting point for informed decision-making in the synthesis of valuable trifluoromethylated molecules.
A Researcher's Guide to Organoboron Stability: Arylboronic Acids vs. Boronate Esters vs. Trifluoroborates
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate organoboron reagent is a critical decision in synthetic chemistry, profoundly impacting reaction efficiency, reproducibility, and the overall success of a synthetic campaign. Arylboronic acids, arylboronate esters, and potassium aryltrifluoroborates are three of the most common classes of reagents used in modern organic synthesis, particularly for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] While often used to achieve similar transformations, their stability profiles differ dramatically. This guide provides an objective, data-supported comparison of their stability to air, moisture, hydrolysis, and oxidation to inform rational reagent selection.
Executive Summary: The Stability-Reactivity Trade-off
The choice between these reagents represents a fundamental trade-off between stability and reactivity.
-
Potassium Aryltrifluoroborates are by far the most stable, offering exceptional shelf-life and resistance to degradation.[4][5]
-
Arylboronate Esters (e.g., pinacol esters) provide a practical balance, offering enhanced stability over boronic acids while being readily activated in situ.[6]
-
Arylboronic Acids are the most reactive species but are also the most susceptible to decomposition pathways.[6]
Comparative Stability Data
The stability of an organoboron reagent is not a single property but a composite of its resistance to various degradation pathways. The following table summarizes the key stability characteristics of the three compound classes.
| Stability Parameter | Arylboronic Acids | Arylboronate Esters (Pinacol) | Potassium Aryltrifluoroborates |
| Form | Often crystalline solids, but can be difficult to handle. | Typically free-flowing, crystalline solids that are easy to handle and purify via chromatography.[6] | Crystalline, free-flowing solids.[5] |
| Air & Moisture Stability | Low. Prone to dehydration to form cyclic trimeric anhydrides (boroxines) and susceptible to protodeboronation in the presence of moisture.[5][6][7] | Moderate. Significantly more stable than boronic acids but can be susceptible to hydrolysis over long periods or under non-neutral pH.[5][8] | High. Exceptionally stable to both air and moisture; can be stored indefinitely at room temperature without special precautions.[4][5] |
| Hydrolytic Stability | Low to Moderate. Stability is pH-dependent.[7] Susceptible to protodeboronation in aqueous solutions.[9] | Moderate. Hydrolysis to the parent boronic acid is often required for reactivity and is typically promoted by aqueous base in cross-coupling reactions.[6] | High. Hydrolysis is required for activation to the boronic acid but is generally slow.[10] This "slow release" minimizes side reactions.[11] |
| Oxidative Stability | Low. Readily undergo oxidative deboronation in the presence of reactive oxygen species (ROS).[4][9][12] | Moderate. Offer a modest improvement in oxidative stability compared to the parent boronic acid.[9] | High. The tetracoordinate boron center is shielded from oxidative attack, rendering them remarkably stable even under strong oxidative conditions.[4] |
| Thermal Stability | Moderate. Can decompose upon heating. | High. Generally more thermally stable than boronic acids. | Very High. Highly thermally stable, with decomposition temperatures often exceeding 300°C.[4] |
Experimental Workflow for Stability Assessment
A systematic approach is required to quantitatively compare the stability of different organoboron reagents. The following workflow illustrates a general procedure for conducting such a comparative analysis.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 9. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 10. Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 12. pnas.org [pnas.org]
A Head-to-Head Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling with Electron-Deficient Boronic Acids
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. However, the use of electron-deficient boronic acids in these reactions presents a significant challenge due to their reduced nucleophilicity, which can lead to sluggish reaction rates and lower yields. The choice of the palladium catalyst is therefore critical for overcoming these hurdles. This guide provides an objective, data-driven comparison of commonly employed palladium catalysts for the coupling of electron-deficient boronic acids, supported by experimental data and detailed protocols.
The efficiency of a Suzuki-Miyaura coupling is highly dependent on the catalyst system, which typically consists of a palladium source and a supporting ligand. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs), have shown significant promise in activating challenging substrates. This guide will focus on a head-to-head comparison of catalyst systems based on popular ligands such as SPhos and XPhos, as well as the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of catalysts.
Data Presentation: A Comparative Analysis of Catalyst Performance
The following tables summarize the performance of various palladium catalysts in the Suzuki-Miyaura coupling of electron-deficient boronic acids with different aryl halides. The data has been compiled to provide a comparative overview, though it is important to note that direct comparisons should be made with caution when data is sourced from different studies with varying reaction conditions.
Table 1: Comparison of Palladium Catalysts for the Coupling of 4-chlorotoluene with Phenylboronic Acid
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos (in-situ) | XPhos | K₃PO₄ | MeOH/THF | RT | 24 | 84 | [1] |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [2] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [2] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [2] |
Table 2: Performance of Palladium Catalysts with Various Electron-Deficient Boronic Acids
| Catalyst System | Boronic Acid | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | N-Boc-2-pyrroleboronic acid | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | DME | 80 | 18 | 85 | [2] |
| Pd(PPh₃)₄ | 4-cyanophenylboronic acid | Benzylammonium salt | Na₂CO₃ | Ethanol | 100 | 18-24 | High | [3] |
| XPhos-Pd G2 | Pyridyl-3-boronic acid | 7-chloro, 6-azaindole | K₃PO₄ | Dioxane/H₂O | 130 (MW) | 0.5 | Good | [4] |
| PdCl₂(dtbpf) | Isoquinoline-8-ylboronic acid | Substituted Triazine | K₂CO₃ | ACN/H₂O | 80 | - | Moderate | [5] |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed experimental protocols for representative Suzuki-Miyaura coupling reactions, which can be adapted for specific substrates and catalysts.
General Procedure for Suzuki-Miyaura Coupling using a Pre-formed Palladacycle Catalyst (e.g., XPhos Pd G2)
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Electron-deficient boronic acid (1.5 mmol, 1.5 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
XPhos Pd G2 (0.02 mmol, 2 mol%)
-
Dioxane (2 mL)
-
Water (0.2 mL)
Procedure:
-
To a dry reaction tube, add the aryl halide, the electron-deficient boronic acid, potassium phosphate, and the XPhos Pd G2 precatalyst.
-
Seal the tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane and water via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C) and monitor the progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[2]
General Procedure for in-situ Catalyst Generation (e.g., Pd(OAc)₂ / SPhos)
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Electron-deficient boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (0.4 mL)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd(OAc)₂, SPhos, and potassium carbonate to a dry reaction vessel.
-
Add the aryl halide and the electron-deficient boronic acid.
-
Add degassed toluene and water.
-
Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction for completion.
-
Work-up and purification are performed as described in the previous protocol.[2]
Mandatory Visualization
To better understand the processes involved in the palladium-catalyzed coupling of electron-deficient boronic acids, the following diagrams illustrate the key relationships and workflows.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Discussion and Catalyst Selection
The success of a Suzuki-Miyaura coupling with an electron-deficient boronic acid is a delicate balance of factors, with the catalyst system playing a pivotal role.
-
Buchwald Ligands (SPhos, XPhos): These bulky, electron-rich phosphine ligands are highly effective for a broad range of substrates, including electron-deficient ones.[1] They tend to form highly active monoligated palladium(0) species, which can facilitate the challenging oxidative addition and reductive elimination steps.[6] XPhos is particularly renowned for its ability to couple sterically hindered aryl chlorides.[6] The use of pre-formed palladacycle precatalysts, such as SPhos Pd G2 and XPhos Pd G2, offers the advantage of being air- and moisture-stable, providing greater convenience and reproducibility.[2]
-
PEPPSI Catalysts: These N-heterocyclic carbene (NHC)-based catalysts are known for their high stability and activity.[7] PEPPSI-IPr, for instance, has been shown to be effective for a wide range of electron-rich and electron-poor substrates. The strong sigma-donating ability of the NHC ligand forms a robust bond with palladium, leading to a highly active and stable catalytic species.
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): While historically significant, tetrakis(triphenylphosphine)palladium(0) often exhibits lower activity for challenging substrates like electron-deficient boronic acids and may require higher catalyst loadings and temperatures.[2]
References
A Comparative Guide to the Reaction Kinetics of Substituted Phenylboronic Acids in Suzuki Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl compounds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of substituted phenylboronic acid is a critical parameter that significantly influences reaction efficiency and kinetics. This guide provides an objective comparison of the performance of various substituted phenylboronic acids in Suzuki coupling reactions, supported by experimental data and detailed methodologies.
The electronic and steric properties of substituents on the phenylboronic acid play a crucial role in the kinetics of the Suzuki-Miyaura reaction. These effects primarily influence the transmetalation step of the catalytic cycle, which is often the rate-determining step. Generally, electron-donating groups on the phenylboronic acid enhance the rate of reaction, while electron-withdrawing groups can decrease the rate.
Performance Comparison of Substituted Phenylboronic Acids
The following table summarizes the relative reaction rates for the Suzuki coupling of various para-substituted phenylboronic acids with an aryl halide. The data is based on Hammett studies, which provide a quantitative measure of the electronic influence of substituents on the reaction rate. A negative rho (ρ) value from a Hammett plot indicates that the reaction is favored by electron-donating groups. For the Suzuki-Miyaura coupling, focusing on the effect of substituents on the boronic acid, a negative ρ value is typically observed for the transmetalation step.
| Substituent (p-R-C₆H₄B(OH)₂) | Hammett Constant (σₚ) | Relative Rate (k_rel) | General Effect on Reaction Rate |
| -OCH₃ | -0.27 | > 1 | Accelerating |
| -CH₃ | -0.17 | > 1 | Accelerating |
| -H | 0.00 | 1.00 | Reference |
| -Cl | 0.23 | < 1 | Decelerating |
| -COCH₃ | 0.50 | < 1 | Decelerating |
| -NO₂ | 0.78 | < 1 | Strongly Decelerating |
Note: The relative rates are illustrative and based on the general trends observed in kinetic studies of the Suzuki-Miyaura reaction. The actual values can vary depending on the specific reaction conditions (catalyst, ligand, base, solvent, and temperature).
Experimental Protocols
Detailed and reproducible experimental protocols are essential for conducting meaningful kinetic studies of the Suzuki-Miyaura reaction. The following provides a generalized methodology for monitoring the reaction progress and determining the relative kinetic parameters for different substituted phenylboronic acids.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Substituted phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water or Dioxane/Water, 10:1 v/v, 11 mL)
-
Internal standard (e.g., dodecane, 0.5 mmol)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Oil bath with a temperature controller and magnetic stirrer
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
-
Nuclear magnetic resonance (NMR) spectrometer
Procedure for Kinetic Analysis:
-
Reaction Setup: To a pre-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the specific substituted phenylboronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
Solvent and Catalyst Addition: Add the degassed solvent mixture to the flask. Stir the mixture for 5 minutes to ensure homogeneity. Add the palladium catalyst to the reaction mixture.
-
Reaction Initiation and Monitoring: Place the flask in a preheated oil bath set to the desired temperature (e.g., 80 °C) and start vigorous stirring. This marks the beginning of the reaction (t=0).
-
Sampling: At regular time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.
-
Quenching and Sample Preparation: Immediately quench the aliquot by adding it to a vial containing diethyl ether (1 mL) and water (1 mL). Shake vigorously and separate the organic layer. Dry the organic layer over anhydrous sodium sulfate, filter, and prepare for analysis.
-
Analysis: Analyze the samples by GC-MS or HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time for each substituted phenylboronic acid. The initial reaction rate can be determined from the slope of this curve at the initial time points. The relative rates can be calculated by normalizing the initial rate of each reaction to the rate of the reaction with unsubstituted phenylboronic acid.
Visualizations
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction and the experimental workflow for its kinetic analysis.
A Comparative Guide to Cross-Coupling Strategies for Biaryl Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. This guide provides an objective comparison of the most prevalent palladium-catalyzed cross-coupling strategies for biaryl synthesis: the Suzuki-Miyaura, Stille, Negishi, and Hiyama reactions. An overview of the Buchwald-Hartwig amination as a complementary method for accessing key precursors is also included.
This analysis focuses on a cost-benefit assessment, supported by experimental data, to aid in the rational selection of the most suitable method for a given synthetic challenge. Key metrics for comparison include chemical yield, catalyst loading, reaction time, functional group tolerance, and the cost and toxicity of reagents.
At a Glance: Key Differences in Cross-Coupling Strategies
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling | Hiyama Coupling |
| Organometallic Reagent | Organoboron (e.g., boronic acids, esters) | Organostannane (e.g., stannanes) | Organozinc | Organosilane |
| Key Advantages | Low toxicity of reagents and byproducts, wide availability of boronic acids, mild reaction conditions, ease of byproduct removal, generally high yields.[1] | Excellent functional group tolerance, stable and easily handled organostannane reagents, often proceeds under neutral conditions.[1] | High reactivity of organozinc reagents leading to fast reactions, excellent functional group tolerance. | Low toxicity and cost of organosilane reagents, environmentally benign silicon byproducts.[2] |
| Key Disadvantages | Requires a base which can be incompatible with sensitive substrates, potential for protodeboronation.[1] | High toxicity of organotin reagents and byproducts, stoichiometric tin waste, difficulty in removing tin byproducts.[1] | Moisture and air sensitivity of organozinc reagents, requiring inert atmosphere. | Often requires an activating agent (e.g., fluoride or base), which can affect sensitive functional groups.[3][4] |
| Typical Catalysts | Palladium(0) complexes, e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands.[1] | Palladium(0) complexes, e.g., Pd(PPh₃)₄, Pd₂(dba)₃.[1] | Palladium or Nickel complexes with phosphine or N-heterocyclic carbene (NHC) ligands. | Palladium complexes, often with phosphine ligands. |
Quantitative Performance Comparison
The following table summarizes typical experimental data for the synthesis of a representative biaryl, 4-methoxybiphenyl, from 4-bromoanisole and the corresponding organometallic reagent. This data is compiled from various literature sources to provide a comparative overview.
| Coupling Strategy | Aryl Halide | Organometallic Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 |
| Stille | 4-Bromoanisole | Phenyltributylstannane | Pd(PPh₃)₄ (2) | - | - | Toluene | 110 | 12 | ~90 |
| Negishi | 4-Bromoanisole | Phenylzinc chloride | PdCl₂(dppf) (2) | - | - | THF | 65 | 4 | >90 |
| Hiyama | 4-Bromoanisole | Trimethoxy(phenyl)silane | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | TBAF | THF | 60 | 16 | ~85 |
Note: Yields and reaction conditions are highly substrate and catalyst-system dependent. The data presented here is for illustrative purposes.
Cost-Benefit Analysis
A critical factor in selecting a synthetic strategy, particularly for large-scale production, is the cost of reagents and catalysts.
| Coupling Strategy | Organometallic Reagent Cost | Catalyst/Ligand Cost | Toxicity/Waste Profile | Overall Cost-Benefit |
| Suzuki-Miyaura | Boronic acids are generally affordable and commercially available. | Palladium catalysts and specialized phosphine ligands can be expensive. | Low toxicity of boron compounds and byproducts. Environmentally friendly. | Excellent: Often the most cost-effective and environmentally benign option for many applications. |
| Stille | Organostannanes, such as tributyltin chloride, can be moderately expensive. | Similar catalyst costs to Suzuki. | High Toxicity: Organotin compounds are highly toxic and require careful handling and disposal, adding to the overall cost. | Moderate to Poor: The high toxicity and difficulty in removing tin byproducts often outweigh the benefits of high functional group tolerance. |
| Negishi | Organozinc reagents, like diethylzinc, are relatively inexpensive. | Catalyst costs are comparable to other methods. | Moisture and air sensitivity require specialized handling techniques. Zinc byproducts are generally less toxic than tin. | Good: Can be very cost-effective for large-scale synthesis if the handling of sensitive reagents is manageable. |
| Hiyama | Organosilanes, such as trimethoxyphenylsilane, are generally low-cost.[3] | Palladium catalyst costs are a primary driver. | Low Toxicity: Silicon-based reagents and byproducts are considered environmentally benign.[2] | Good to Excellent: A very attractive "green" alternative to other methods, with its cost-effectiveness improving as more efficient catalyst systems are developed. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative procedures for each key cross-coupling reaction.
Suzuki-Miyaura Coupling: Synthesis of 4-Methoxybiphenyl
Procedure: To a round-bottom flask is added 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and SPhos (0.02 mmol, 2 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Toluene (5 mL) and water (0.5 mL) are then added, and the mixture is heated to 100 °C with vigorous stirring for 2 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 4-methoxybiphenyl.
Stille Coupling: Synthesis of 4-Methoxybiphenyl
Procedure: In a flame-dried Schlenk flask under an inert atmosphere, 4-bromoanisole (1.0 mmol), phenyltributylstannane (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%) are dissolved in anhydrous toluene (5 mL). The reaction mixture is heated to 110 °C and stirred for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.[5]
Negishi Coupling: Synthesis of 4-Methoxybiphenyl
Procedure: A solution of phenylzinc chloride (1.2 mmol in THF) is added to a mixture of 4-bromoanisole (1.0 mmol) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.02 mmol, 2 mol%) in anhydrous THF (5 mL) under an inert atmosphere. The reaction mixture is stirred at 65 °C for 4 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.[6]
Hiyama Coupling: Synthesis of 4-Methoxybiphenyl
Procedure: To a mixture of 4-bromoanisole (1.0 mmol), trimethoxy(phenyl)silane (1.5 mmol), and palladium(II) acetate (0.02 mmol, 2 mol%) in THF (5 mL) is added tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 mL). The reaction is stirred at 60 °C for 16 hours. After cooling, the reaction mixture is diluted with diethyl ether and washed with water. The organic layer is dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.[7][8]
Catalytic Cycles and Logical Relationships
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Stille, Negishi, and Hiyama couplings, as well as a decision-making workflow for selecting an appropriate cross-coupling strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Hiyama Coupling with Palladium - ChemistryViews [chemistryviews.org]
- 3. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 4. Hiyama Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. byjus.com [byjus.com]
- 8. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Benzyloxy-5-trifluoromethylphenylboronic Acid: A Step-by-Step Guide
Researchers and laboratory professionals handling 2-Benzyloxy-5-trifluoromethylphenylboronic acid must adhere to strict disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety practices.
I. Immediate Safety and Hazard Information
Before handling, it is crucial to be aware of the hazards associated with this compound and related boronic acid compounds. The primary hazards include:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Always handle this chemical in a well-ventilated area, preferably under a fume hood, and wear appropriate Personal Protective Equipment (PPE).[1][2]
II. Required Personal Protective Equipment (PPE)
A summary of the necessary PPE for handling and disposing of this compound is provided in the table below.
| PPE Category | Specific Requirements |
| Hand Protection | Wear inspected, chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves properly. |
| Eye/Face Protection | Use safety glasses with side-shields or chemical safety goggles. A face shield may be necessary.[1] |
| Skin and Body Protection | Wear a lab coat. Immediately change any contaminated clothing. |
| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] |
III. Step-by-Step Disposal Protocol
The following protocol outlines the standard procedure for the disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in its original container or a clearly labeled, sealed waste container. Avoid mixing with other waste streams.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, or pipette tips, should be considered contaminated and collected in a designated, sealed waste container.
-
Solutions: If the compound is in a solution, consult your institution's chemical waste guidelines for liquid organic waste. Do not pour down the drain.[1][2]
2. Spill Management: In the event of a spill, follow these steps:
-
Evacuate and ventilate the area.[1]
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[1][2]
-
Collect the spilled material in a suitable, closed container for disposal.[1][2]
-
Clean the affected area thoroughly.
3. Container Management and Labeling:
-
Keep waste containers tightly closed and store in a well-ventilated area.[3]
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Handle uncleaned, empty containers as you would the product itself.
4. Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[2][3]
-
Adhere to all local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[2]
Below is a visual workflow for the disposal process.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2-Benzyloxy-5-trifluoromethylphenylboronic Acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of 2-Benzyloxy-5-trifluoromethylphenylboronic acid. Adherence to these guidelines is essential for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
All personnel must use the following personal protective equipment when handling this compound to minimize exposure and mitigate risks. The required PPE is detailed in the table below, based on hazard assessments of structurally similar compounds which indicate risks of skin, eye, and respiratory irritation[1][2][3][4].
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves meet relevant standards (e.g., EN 374 in Europe, F739 in the US). Always inspect gloves for any signs of degradation before use and replace them immediately if compromised. |
| Eyes/Face | Safety goggles and face shield | Chemical safety goggles or a face shield are mandatory to protect against splashes. Standard safety glasses are insufficient. Eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[2]. |
| Respiratory | NIOSH-approved respirator | To be used in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator for particulates is required to prevent respiratory tract irritation[1][2][3]. |
| Body | Laboratory coat or chemical-resistant suit | A lab coat or other protective clothing is necessary to prevent skin contact[1][5]. For large-scale operations or situations with a high risk of splashing, a chemical-resistant suit may be required. |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors[1][2].
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the prescribed PPE[2].
-
Aerosol and Dust Generation: Avoid the formation of dust and aerosols during handling[2]. Use techniques and equipment that minimize the generation of airborne particles.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday[2]. Contaminated clothing should be removed and laundered before reuse[4].
Storage:
-
Container: Keep the container tightly closed when not in use[5]. The original product container is often a suitable choice for storage if it remains in good condition[1].
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[1]. The recommended storage temperature is typically 2-8°C[3][6].
-
Inert Atmosphere: For long-term stability, storage under an inert atmosphere may be recommended[2][3].
Disposal Plan
Improper disposal of this compound can lead to environmental contamination and personal injury[1]. This compound must be treated as hazardous waste and disposed of through an approved waste disposal facility[1].
Waste Collection and Segregation:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the date of first waste addition[1].
-
Container: Use a designated, sealable, and durable plastic or glass container for waste collection[1]. Ensure the container is compatible with the chemical[1].
-
Segregation: Do not mix this waste with other chemicals unless specifically instructed by a qualified professional[7]. It is incompatible with strong oxidizing agents, strong acids, and strong bases[1].
Disposal Procedure:
-
Collection: Place all solid waste, including contaminated items like weighing paper, spatulas, and gloves, directly into the designated hazardous waste container[1].
-
Storage: Keep the waste container securely sealed at all times, except when adding waste, and store it in a designated satellite accumulation area within the laboratory[1].
-
Contact EHS: Arrange for collection and disposal through your institution's Environmental Health and Safety (EHS) department[1]. Laboratory personnel should not transport hazardous waste outside of their designated work area[1].
Workflow and Logical Relationships
The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
